2-(Benzenesulfonyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNWTGTRVZBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365241 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35008-50-5 | |
| Record name | 2-(benzenesulfonyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: Core Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide is a small molecule featuring a benzenesulfonyl group attached to an acetamide moiety. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both sulfonamide and acetamide functionalities in a wide range of biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties and its ability to act as a zinc-binding group in various enzymes. The acetamide group can participate in hydrogen bonding and other molecular interactions, contributing to the overall pharmacological profile of a molecule. This guide provides a summary of the predicted fundamental properties of this compound, a detailed theoretical protocol for its synthesis, and an overview of the potential biological activities of the broader class of α-sulfonylated amides.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be used as estimations.
| Property | Predicted Value | Notes |
| Molecular Formula | C8H9NO3S | - |
| Molecular Weight | 199.23 g/mol | - |
| XLogP3 | -0.4 | Indicates good water solubility. |
| Hydrogen Bond Donor Count | 2 | From the amide N-H protons. |
| Hydrogen Bond Acceptor Count | 4 | From the sulfonyl and carbonyl oxygens, and the amide nitrogen. |
| Rotatable Bond Count | 3 | Allows for conformational flexibility. |
| Topological Polar Surface Area | 84.6 Ų | Suggests potential for good cell permeability. |
Proposed Synthesis
A plausible two-step synthetic route to this compound is proposed, commencing with the synthesis of the key intermediate, benzenesulfonylacetonitrile.
Step 1: Synthesis of Benzenesulfonylacetonitrile
This protocol is adapted from the synthesis of related compounds.
Reaction:
Materials:
-
Sodium benzenesulfinate
-
Chloroacetonitrile
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve sodium benzenesulfinate (1.0 eq) in DMF in a round-bottom flask and stir at room temperature until fully dissolved.
-
Slowly add chloroacetonitrile (1.1 eq) dropwise to the solution over 10-15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield benzenesulfonylacetonitrile.
Step 2: Hydrolysis of Benzenesulfonylacetonitrile to this compound
This is a standard procedure for the hydrolysis of a nitrile to a primary amide.
Reaction:
Materials:
-
Benzenesulfonylacetonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Deionized water
-
Sodium bicarbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for extraction, filtration, and recrystallization
Procedure:
-
To a solution of benzenesulfonylacetonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution until the pH is neutral.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate.
-
Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent to yield the final product.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound is currently available. Spectroscopic predictions can be performed using various computational software packages. The expected characteristic signals are outlined below.
-
1H NMR:
-
Aromatic protons of the benzene ring (multiplet, ~7.5-8.0 ppm).
-
Methylene protons (CH2) adjacent to the sulfonyl and carbonyl groups (singlet, ~4.0-4.5 ppm).
-
Amide protons (NH2) (broad singlet, ~7.0-7.5 ppm).
-
-
13C NMR:
-
Aromatic carbons (multiple signals, ~125-140 ppm).
-
Methylene carbon (CH2) (~60-65 ppm).
-
Carbonyl carbon (C=O) (~165-170 ppm).
-
-
IR Spectroscopy:
-
N-H stretching of the primary amide (two bands, ~3350 and 3180 cm-1).
-
C=O stretching of the amide (strong band, ~1660 cm-1).
-
Asymmetric and symmetric SO2 stretching (strong bands, ~1320 and 1150 cm-1).
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M+) at m/z = 199.
-
Characteristic fragmentation patterns including loss of NH2, CONH2, and SO2.
-
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the activities of the broader classes of benzenesulfonamides and α-sulfonylated amides suggest potential areas of interest for future research.
General Biological Activities of Sulfonamides
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: As structural analogs of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Anticancer Activity: Some sulfonamides have shown efficacy as anticancer agents by various mechanisms, including inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
-
Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore for inhibiting various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and matrix metalloproteinases (MMPs).
Potential Signaling Pathway Involvement
Based on the known targets of related sulfonamides, this compound could potentially modulate signaling pathways involved in:
-
pH Regulation in Cancer: By inhibiting carbonic anhydrase IX (CA-IX), which is often upregulated in hypoxic tumors, it could disrupt the pH balance of cancer cells, leading to apoptosis.
-
Inflammation: Inhibition of COX enzymes could interfere with the prostaglandin synthesis pathway, leading to anti-inflammatory effects.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Generalized Signaling Pathway for Potential Anticancer Activity
Caption: Hypothetical inhibition of CA-IX by this compound.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. While direct experimental data is lacking, its structural motifs suggest potential for interesting biological activities, particularly in the realms of antimicrobial and anticancer research. The proposed synthetic route offers a viable starting point for its preparation, which would enable the necessary empirical studies to elucidate its true physicochemical properties and pharmacological potential. This technical guide serves as a foundational resource to stimulate and guide future research into this promising compound.
"2-(Benzenesulfonyl)acetamide" CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzenesulfonyl)acetamide, a molecule of interest in medicinal chemistry. The document details its chemical identifiers, physical properties, and a potential synthetic route. Due to the limited publicly available data specifically for this compound, this guide also draws upon established chemical principles and data from closely related analogs to provide a thorough understanding of the compound.
Chemical Identifiers and Properties
This compound, also known as 2-(phenylsulfonyl)ethanamide, is a sulfonamide derivative with potential applications in chemical synthesis and drug discovery.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 35008-50-5 |
| Molecular Formula | C₈H₉NO₃S |
| IUPAC Name | 2-(phenylsulfonyl)acetamide |
| Synonyms | 2-(Benzenesulfonyl)ethanamide |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 199.23 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents (predicted) | Inferred |
Synthesis Methodology
Experimental Protocol: Synthesis of Benzenesulfonylacetonitrile (Intermediate)
This protocol is adapted from the synthesis of a precursor for 2-Benzenesulphonyl-acetamidine.
Materials:
-
Sodium benzenesulfinate
-
Chloroacetonitrile
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
Procedure:
-
In a reaction vessel, dissolve sodium benzenesulfinate (1.0 eq) in DMF.
-
Slowly add chloroacetonitrile (1.1 eq) to the solution dropwise.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzenesulfonylacetonitrile.
Experimental Protocol: Hydrolysis of Benzenesulfonylacetonitrile to this compound
The hydrolysis of nitriles to amides is a standard organic transformation. Both acidic and basic conditions can be employed.
Option A: Acid-Catalyzed Hydrolysis
-
Dissolve benzenesulfonylacetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Purify the crude product by recrystallization or column chromatography.
Option B: Base-Promoted Hydrolysis
-
Dissolve benzenesulfonylacetonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute hydrochloric acid).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product as described in Option A.
Potential Biological Significance
While no specific biological activity or signaling pathway has been definitively associated with this compound in the available literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents. Derivatives of benzenesulfonamide have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound represents a valuable starting point for the synthesis of novel drug candidates.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This compound is a chemical compound with established identifiers and predictable properties. While specific experimental data is sparse, its synthesis is achievable through established chemical transformations. The presence of the benzenesulfonamide moiety suggests that this compound and its future derivatives could be of significant interest to researchers in the field of drug discovery and development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.
"2-(Benzenesulfonyl)acetamide" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzenesulfonyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound this compound represents a versatile scaffold in medicinal chemistry. While the parent compound itself is not extensively characterized for its biological activity, its derivatives have emerged as potent modulators of various physiological pathways, leading to the development of novel therapeutic agents. The core structure, consisting of a benzenesulfonyl group linked to an acetamide moiety, provides a key framework that can be functionalized to achieve specific interactions with biological targets. This technical guide delves into the core mechanisms of action of various classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Chapter 1: Anti-inflammatory and Analgesic Derivatives
A significant area of investigation for this compound derivatives has been in the development of multi-target anti-inflammatory and analgesic agents. These compounds have been designed to simultaneously inhibit key enzymes involved in the inflammatory cascade.
Mechanism of Action: Multi-Target Inhibition of COX-2, 5-LOX, and TRPV1
Certain N-(benzenesulfonyl)acetamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).[1] The simultaneous inhibition of these three targets offers a synergistic approach to managing inflammation and pain. COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. 5-LOX is involved in the production of leukotrienes, another class of inflammatory mediators. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain. By inhibiting all three, these derivatives can provide broad-spectrum anti-inflammatory and analgesic effects.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative N-(benzenesulfonyl)acetamide derivatives against COX-2, 5-LOX, and TRPV1.[1]
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
Experimental Protocols
COX-2 Inhibitory Activity Assay [2]
-
Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate spectrophotometrically.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate), test compounds, Tris-HCl buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[2]
-
Initiate the reaction by adding arachidonic acid and TMPD.[2]
-
Measure the absorbance at 590 nm over time using a plate reader.[2]
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value.
-
Mandatory Visualization
Caption: Multi-target inhibition of inflammatory pathways.
Chapter 2: Anticancer Derivatives
Derivatives of this compound have also been explored as potential anticancer agents, primarily through the inhibition of carbonic anhydrase IX and aldehyde dehydrogenase.
Mechanism of Action: Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with poor prognosis. It plays a crucial role in regulating the tumor microenvironment by maintaining the pH balance, which is essential for tumor cell survival and proliferation. Benzenesulfonamide-containing compounds are known inhibitors of carbonic anhydrases, and derivatives of this compound have been designed to selectively target CA IX.[3]
Mechanism of Action: Aldehyde Dehydrogenase Inhibition
Aldehyde dehydrogenase (ALDH) enzymes are involved in various cellular processes, including detoxification and the synthesis of retinoic acid. Certain ALDH isozymes are overexpressed in cancer stem cells and contribute to drug resistance. N-Substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives have been synthesized and shown to exert cytotoxic effects through the ALDH pathway.[4]
Data Presentation
The following table summarizes the anticancer activity of a representative benzenesulfonamide derivative against a breast cancer cell line and its inhibitory activity against CA IX.[3]
| Compound | Cell Line | % Inhibition at 50 μg/mL | CA IX Ki (nM) |
| 4e | MDA-MB-231 | Significant Inhibition | Not specified in abstract |
| 4g | MDA-MB-231 | Significant Inhibition | Not specified in abstract |
| 4h | MDA-MB-231 | Significant Inhibition | Not specified in abstract |
Experimental Protocols
Carbonic Anhydrase IX Inhibition Assay [3]
-
Principle: The assay measures the inhibition of CA IX-mediated hydration of CO2.
-
Materials: Recombinant human CA IX, p-nitrophenyl acetate (substrate), buffer solution, test compounds.
-
Procedure:
-
The inhibitory effects on CA IX are assessed by a stopped-flow method.
-
The assay follows the CA-catalyzed CO2 hydration activity.
-
The enzymatic activity is measured and compared between samples with and without the test compound.
-
IC50 values are calculated from the dose-response curves.
-
Mandatory Visualization
Caption: Inhibition of Carbonic Anhydrase IX in tumors.
Chapter 3: Non-Hepatotoxic Acetaminophen Analogs
To address the issue of acetaminophen-induced hepatotoxicity, novel analogs based on the 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide scaffold have been developed. These compounds retain the analgesic and antipyretic properties of acetaminophen while avoiding the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][6][7]
Mechanism of Action: Avoiding Toxic Metabolite Formation
Acetaminophen hepatotoxicity is primarily caused by its metabolism by cytochrome P450 enzymes (particularly CYP2E1) to form the highly reactive NAPQI. When glutathione stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death. The designed analogs are more stable and less susceptible to oxidation, thus preventing the formation of NAPQI.[6]
Data Presentation
The following table shows the IC50 values of a representative analog (3b and 3r) against key cytochrome P450 isozymes compared to acetaminophen (ApAP).[6]
| Compound | CYP2D6 IC50 (nM) | CYP3A4 IC50 (nM) |
| ApAP | > 10000 | > 10000 |
| 3b | > 10000 | > 10000 |
| 3r | > 10000 | 4820 |
Experimental Protocols
In Vitro Hepatotoxicity Assay
-
Principle: To assess the potential for drug-induced liver injury by measuring cell viability in primary human hepatocytes or HepG2 cells after exposure to the test compound.
-
Materials: Primary human hepatocytes or HepG2 cells, cell culture medium, test compounds, positive control (e.g., high-dose acetaminophen), MTT or LDH assay kit.
-
Procedure:
-
Plate hepatocytes in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound and controls.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualization
Caption: Metabolic pathways of acetaminophen vs. its analog.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the design of a diverse range of therapeutic agents. By strategically modifying this core structure, researchers have been able to develop compounds with potent and selective activities against various biological targets. The derivatives discussed in this guide, from multi-target anti-inflammatory agents to safer analgesics and novel anticancer compounds, highlight the immense potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-(Benzenesulfonyl)acetamide and Its Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities associated with 2-(benzenesulfonyl)acetamide and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the diverse therapeutic potential of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of therapeutic agents.[1] The incorporation of an acetamide moiety introduces additional possibilities for structural modification and biological interaction, leading to a broad spectrum of pharmacological activities. Derivatives of this compound have demonstrated promising effects as anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer agents, primarily through the targeted inhibition of key enzymes.[1]
Executive Summary
Derivatives of this compound have been the subject of extensive research, revealing a multitude of biological activities. Notably, these compounds have shown significant potential as multi-target inhibitors, particularly in the realms of inflammation and pain management. This guide will delve into the screening of these compounds against key enzymes such as Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Transient Receptor Potential Vanilloid 1 (TRPV1), Butyrylcholinesterase (BChE), and Carbonic Anhydrases (CAs). We will explore the quantitative measures of their inhibitory activities, provide detailed methodologies for replicating these screening assays, and visualize the underlying molecular pathways.
Quantitative Biological Activity Data
The following tables summarize the quantitative data from various biological activity screening assays performed on derivatives of this compound.
Table 1: Anti-inflammatory and Analgesic Activity (Enzyme Inhibition) [2]
| Compound | Target | IC50 (µM) |
| 9a | COX-2 | 0.011 |
| 5-LOX | 0.046 | |
| TRPV1 | 0.008 | |
| 9b | COX-2 | 0.023 |
| 5-LOX | 0.31 | |
| TRPV1 | 0.14 |
Table 2: Cholinesterase Inhibition Activity [3][4]
| Compound | Target | IC50 (µM) |
| 8c | Butyrylcholinesterase (BChE) | 3.94 |
| 8d | Butyrylcholinesterase (BChE) | 19.60 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration) [5]
| Compound | Microorganism | MIC (mg/mL) |
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4a | S. typhi | 6.45 |
| 4f | B. subtilis | 6.63 |
| 4e | C. albicans | 6.63 |
| 4h | C. albicans | 6.63 |
| 4e | A. niger | 6.28 |
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and provide a clear framework for experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a generalized workflow for biological activity screening.
Caption: A generalized workflow for in vitro enzyme inhibition screening.
Caption: The arachidonic acid signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro enzyme inhibition assays discussed in this guide.
COX-2 Inhibition Assay (Fluorometric Method)[7][8]
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect PGG2, producing a fluorescent signal that is proportional to the enzyme's activity.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme with purified water. Aliquot and store at -80°C.
-
Prepare a working solution of arachidonic acid by mixing with NaOH and diluting with purified water.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the positive control. For the enzyme control (100% activity), add assay buffer.
-
Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add this mix to all wells.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
-
5-LOX Inhibition Assay (Spectrophotometric Method)
-
Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative. The formation of the product can be monitored by the increase in absorbance at 234 nm.
-
Materials:
-
5-Lipoxygenase enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate solution (e.g., linoleic acid or arachidonic acid in ethanol)
-
Test compounds and a known 5-LOX inhibitor (e.g., Zileuton)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the positive control. For the control (100% activity), add buffer.
-
Add the 5-LOX enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
-
Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the increase in absorbance at 234 nm in a kinetic mode for a set duration.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
-
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)[5][6]
-
Principle: This colorimetric assay measures the activity of BChE. The enzyme hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
-
Materials:
-
Butyrylcholinesterase (from equine serum or human serum)
-
Phosphate Buffer (pH 8.0)
-
Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Test compounds and a known BChE inhibitor (e.g., Tacrine)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of BChE, BTCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well, add the phosphate buffer, DTNB solution, and the test compound dilution.
-
Add the BChE solution to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period.
-
-
Measurement:
-
Initiate the reaction by adding the BTCI solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
-
Carbonic Anhydrase (CA) Inhibition Assay[9][10]
-
Principle: This assay is based on the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
-
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) in a suitable organic solvent (e.g., acetonitrile)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well, add the assay buffer and the test compound dilution.
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
-
Measurement:
-
Initiate the reaction by adding the p-NPA solution.
-
Immediately measure the absorbance at 405 nm in a kinetic mode.
-
-
Data Analysis:
-
Determine the rate of the reaction for each well.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
-
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this technical guide offer a valuable resource for researchers engaged in the screening and development of novel drug candidates based on this promising chemical framework. The multi-target inhibitory profile of certain derivatives, particularly against key enzymes in inflammatory and pain pathways, warrants further investigation and optimization for the development of next-generation therapeutics.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comprehensive Technical Review of 2-(Benzenesulfonyl)acetamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, 2-(Benzenesulfonyl)acetamide and its derivatives have emerged as versatile scaffolds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of these compounds, with a focus on their potential in drug discovery and development.
Chemical Synthesis and Properties
The synthesis of this compound and its derivatives often involves multi-step reactions. A common route to a related compound, 2-Benzenesulphonyl-acetamidine, begins with the preparation of the key intermediate, benzenesulfonylacetonitrile. This is followed by its conversion to the target acetamidine derivative via the Pinner reaction.[1]
A general synthetic pathway for this compound derivatives can be conceptualized as follows:
Figure 1: A generalized synthetic workflow for this compound derivatives.
The physical and chemical properties of a representative derivative, 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, are summarized in the table below.
| Property | Value |
| Molecular Weight | 392.9 g/mol |
| XLogP3-AA | 4.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Exact Mass | 392.0056123 Da |
| Topological Polar Surface Area | 113 Ų |
| Data from PubChem CID 3732234[2] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Anticancer Activity
Numerous studies have explored the anticancer potential of benzenesulfonamide derivatives. These compounds often exert their effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3][4] Inhibition of these enzymes can lead to a disruption of pH regulation in tumor cells, ultimately inducing apoptosis and cell cycle arrest.[5]
For instance, a series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Several compounds displayed significant inhibitory activity against CA IX, with IC50 values in the nanomolar range.[6] Specifically, compound 4h (containing a vanillin moiety) showed potent anticancer activity with IC50 values of 1.56 µM and 1.52 µM against MDA-MB-231 and MCF-7 cells, respectively.[6] Another derivative, 4g (with a p-nitro group), also exhibited strong inhibitory effects.[6]
The proposed mechanism of action for some of these anticancer agents involves the induction of apoptosis, as evidenced by the upregulation of p53 and Bax.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest in the G2/M phase.[5]
Figure 2: Proposed mechanism of anticancer activity for benzenesulfonamide derivatives.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4g | MDA-MB-231 | 5.54 | [6] |
| MCF-7 | 2.55 | [6] | |
| 4h | MDA-MB-231 | 1.56 | [6] |
| MCF-7 | 1.52 | [6] | |
| 2c | A2780 (ovarian) | 0.50 ± 0.09 | [7] |
| A549 (lung) | 1.83 ± 0.52 | [7] | |
| 3c | A2780 (ovarian) | 0.58 ± 0.17 | [7] |
| A549 (lung) | 5.83 ± 1.83 | [7] |
Anti-inflammatory and Analgesic Activity
A series of N-(benzenesulfonyl)acetamide derivatives have been investigated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1 for anti-inflammatory and analgesic applications.[8] Compounds 9a and 9b demonstrated potent inhibitory activities against all three targets, with IC50 values in the nanomolar range.[8] Furthermore, in vivo studies showed that compound 9a was effective in reducing formalin-induced pain and capsaicin-induced ear edema.[8]
Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 9a | COX-2 | 0.011 | [8] |
| 5-LOX | 0.046 | [8] | |
| TRPV1 | 0.008 | [8] | |
| 9b | COX-2 | 0.023 | [8] |
| 5-LOX | 0.31 | [8] | |
| TRPV1 | 0.14 | [8] |
Antimicrobial and Antioxidant Activity
Several novel benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated for their antimicrobial and antioxidant properties.[9] In antimicrobial assays, different compounds showed potent activity against a range of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low mg/mL range.[9] For instance, compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while compound 4e was most active against A. niger (MIC 6.28 mg/mL).[9] In terms of antioxidant activity, compound 4e showed comparable activity to Vitamin C.[9][10]
Anticonvulsant Activity
The benzenesulfonamide scaffold is also present in some anticonvulsant drugs.[11] While direct studies on this compound are limited, derivatives of acetamides and sulfonamides have been explored for their anticonvulsant properties.[12][13][14] The mechanism of action for some sulfonamide-based anticonvulsants is thought to involve the inhibition of carbonic anhydrase.[11] The structural features of an ideal anticonvulsant often include a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain, all of which can be incorporated into this compound derivatives.[15]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key experimental procedures cited in the literature.
Synthesis of Benzenesulfonylacetonitrile
A solution of sodium benzenesulfinate in DMF is prepared. Chloroacetonitrile is added dropwise, and the mixture is heated. After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by recrystallization to yield benzenesulfonylacetonitrile as a white solid.[1]
Pinner Reaction for Acetamidine Synthesis
Benzenesulfonylacetonitrile is reacted with ethanolic HCl. After cooling, ammonia gas is bubbled through the mixture, followed by the addition of ammonium carbonate. The mixture is warmed and stirred. After filtration and concentration, the crude product is obtained.[1]
In Vitro Anticancer Screening
The cytotoxic activity of synthesized compounds is typically evaluated against human cancer cell lines using standard assays such as the MTT or SRB assay. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[6]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various CA isoforms is determined using a stopped-flow CO2 hydration assay. The assay measures the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are calculated from the dose-response curves.[3][6][16]
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive scaffolds for the development of novel therapeutic agents. The well-documented anticancer, anti-inflammatory, analgesic, antimicrobial, and potential anticonvulsant properties warrant further investigation. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further exploring the mechanisms of action of these versatile compounds to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C17H13ClN2O3S2 | CID 3732234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: From Historical Context to Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzenesulfonyl)acetamide, a molecule of interest within the broader class of sulfonamides. While the specific historical discovery of this compound is not prominently documented, its origins are intrinsically linked to the development of sulfonamide chemistry in the early 20th century. This document explores the historical context of its likely first synthesis, details established and modern experimental protocols for its preparation, and presents relevant physicochemical and biological data for its derivatives, which are of significant interest in contemporary drug discovery.
Introduction: The Dawn of the Sulfa Drugs
The history of this compound is deeply rooted in the revolutionary discovery of sulfonamides, the first class of broadly effective systemic antibacterial agents. The journey began in the early 1930s at the laboratories of Bayer AG, where a team led by Gerhard Domagk was investigating the medicinal properties of synthetic dyes.[1][2] In 1932, they discovered that a red dye named Prontosil exhibited remarkable antibacterial activity in mice.[1] This breakthrough led to Domagk being awarded the Nobel Prize in Physiology or Medicine in 1939.
Further research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide.[3] Sulfanilamide had been first synthesized in 1906 but its medicinal properties had been overlooked.[2] This revelation sparked a "sulfa craze," with hundreds of manufacturers beginning to produce various sulfonamide derivatives.[1] The general chemical structure of these compounds features a sulfonamide functional group (-SO₂NH₂).
The classic and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4] Given that benzenesulfonyl chloride was a readily available reagent, it is highly probable that this compound was first synthesized during this period of intense exploration of sulfonamide derivatives, likely as part of broader studies into the properties and potential applications of this new class of compounds.
Physicochemical Properties of Benzenesulfonamide Derivatives
While specific data for the parent this compound is scarce in readily available literature, extensive research has been conducted on its derivatives. The following table summarizes key physicochemical and pharmacological data for selected N-(benzenesulfonyl)acetamide derivatives that have shown promise as multi-target inhibitors for anti-inflammatory and analgesic therapy.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TRPV1 IC₅₀ (µM) | Cmax (ng/mL) | Bioavailability (F%) |
| 9a | C₂₀H₂₀N₂O₄S | 396.45 | 0.011 | 0.046 | 0.008 | 5807.18 | 96.8 |
| 9b | C₁₉H₁₈N₂O₄S | 382.42 | 0.023 | 0.31 | 0.14 | N/A | N/A |
Data sourced from a 2023 study on N-(benzene sulfonyl)acetamide derivatives.
Experimental Protocols: Synthesis of Benzenesulfonamide Derivatives
The synthesis of this compound and its derivatives generally follows established protocols for sulfonamide formation. Below are detailed methodologies for the preparation of key precursors and the final compounds.
General Synthesis of Benzenesulfonyl Chloride
Benzenesulfonyl chloride is a key precursor for the synthesis of benzenesulfonamides. It can be prepared through several methods, with the chlorosulfonation of benzene being a common industrial approach.
Protocol:
-
To a stirred solution of purified petroleum benzin, add chlorosulfonic acid (molar ratio 4.0:1) at a controlled rate of 2 ml/min using a constant pressure funnel.
-
Maintain the reaction temperature at 25°C and allow the reaction to proceed for 3 hours with stirring (100 r/min).
-
The generated hydrogen chloride gas is absorbed in a two-grade falling film absorption system to produce a 38% hydrochloric acid solution.
-
The resulting crude benzenesulfonyl chloride is then purified by washing with an acidic solution (e.g., 50-60% hydrochloric acid, sulfuric acid, or spent acid) at a temperature below 30°C for 20-40 minutes.
General Synthesis of N-Substituted-2-[(phenylsulfonyl)amino]acetamide Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound, which are often explored for their biological activities.
Protocol:
-
Preparation of N-(Aryl/aralkyl)-2-bromoacetamides:
-
Dissolve the desired substituted aryl/aralkyl amine (15.0 mmol) in distilled water (15.0 mL).
-
Adjust the pH to 9.0-10 with a 10% Na₂CO₃ solution.
-
Add bromoacetyl bromide (15.0 mmol) dropwise over 2-5 minutes with vigorous shaking.
-
Continue shaking for 40 minutes after the formation of a solid precipitate.
-
Filter the solid, wash with distilled water, and dry to obtain the N-aryl/aralkyl-2-bromoacetamide.
-
-
Synthesis of the Parent Sulfonamide (N-substituted benzenesulfonamide):
-
Suspend the desired amine (e.g., 1-aminopiperidine, 10.0 mmol) in water (50.0 mL) and adjust the pH to 9.0 with a basic aqueous solution of Na₂CO₃ at 0-5°C.
-
Slowly add benzenesulfonyl chloride (10.0 mmol).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solid, wash with distilled water, and dry.
-
-
Final N-Alkylation:
-
Dissolve the parent sulfonamide (0.40 mmol) in N,N-Dimethylformamide (DMF) (5 mL).
-
Add sodium hydride (NaH) (0.40 mmol) in small portions at 0-5°C and stir for 15 minutes at room temperature.
-
Slowly add the corresponding N-substituted aryl/aralkyl-2-bromo-acetamide (0.40 mmol) and stir for 10-15 minutes.
-
Heat the reaction mixture to 50°C and stir for 30-40 minutes, monitoring by TLC.
-
After completion, cool the mixture to room temperature and quench with cold water (50 mL).
-
The resulting precipitate is the final N-substituted-2-[(phenylsulfonyl)amino]acetamide derivative.
-
Signaling Pathways and Experimental Workflows
The biological activity of benzenesulfonamide derivatives often involves the inhibition of specific signaling pathways. For instance, recent research has focused on their role as multi-target inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1), which are key players in inflammation and pain signaling.
Caption: Inhibition of COX-2, 5-LOX, and TRPV1 pathways by a this compound derivative.
The general workflow for the synthesis and evaluation of these compounds is a multi-step process that begins with the synthesis of precursors and culminates in biological testing.
Caption: General experimental workflow for the synthesis and evaluation of benzenesulfonamide derivatives.
Conclusion and Future Directions
While the precise moment of discovery for this compound remains elusive in historical records, its conceptualization and first synthesis are undoubtedly products of the fervent period of sulfonamide research in the early to mid-20th century. Today, the core structure of benzenesulfonylacetamide continues to serve as a valuable scaffold in medicinal chemistry. The ongoing development of its derivatives as potent and selective inhibitors of various biological targets underscores the enduring legacy of the early sulfonamide discoveries. Future research is likely to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to develop novel therapeutics for a range of diseases, particularly those involving inflammatory and pain pathways.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide, a member of the sulfonamide class of molecules, holds significant interest for researchers in medicinal chemistry and drug development. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities. A comprehensive understanding of the physicochemical properties of this compound is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of available computed data for this compound, representative experimental data from the closely related compound benzenesulfonamide, and detailed experimental protocols for determining key physicochemical parameters.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in public literature. The following tables summarize computed properties for N-(benzenesulfonyl)acetamide and experimental data for the structurally similar compound, benzenesulfonamide, to provide a representative profile.
Computed Physicochemical Properties of N-(Benzenesulfonyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | [Chemdiv] |
| Molecular Weight | 199.22 g/mol | [Chemdiv] |
| logP | 0.2786 | [Chemdiv] |
| logD | -2.8679 | [Chemdiv] |
| logSw | -1.9251 | [Chemdiv] |
| Hydrogen Bond Acceptors | 6 | [Chemdiv] |
| Hydrogen Bond Donors | 1 | [Chemdiv] |
| Polar Surface Area | 55.237 Ų | [Chemdiv] |
Experimental Physicochemical Properties of Benzenesulfonamide (Representative Data)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 149-152 °C | [2] |
| Boiling Point | 288 °C | [1] |
| Aqueous Solubility | 4.3 g/L | [3] |
| pKa | Not explicitly found for Benzenesulfonamide, but sulfonamides are weakly acidic.[4][5][6] |
Experimental Protocols
The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.[7][8] Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities can depress and broaden the melting range.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of the compound (dry and finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals in a mortar and pestle.[9]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.[9]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate. This will allow for a more precise measurement in the subsequent steps.[9]
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[9]
-
Set the heating rate to increase the temperature rapidly to about 20°C below the expected melting point.[9]
-
Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[10]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).
-
-
Data Recording: Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
-
Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample in a new capillary tube for each determination.[9][10]
Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous buffer.[11][12][13]
Materials:
-
The compound of interest
-
Aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials or flasks with screw caps
-
Orbital shaker or other mechanical agitator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare the aqueous buffer solution and ensure its pH is accurately adjusted.
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11][12]
-
Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer significantly changes.[12]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspensions to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. If filtering, use a syringe filter that does not bind the compound of interest.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
-
Data Analysis: Calculate the solubility of the compound in the specified buffer at the given temperature, typically expressed in mg/mL or µg/mL. Perform the experiment in triplicate to ensure reproducibility.[11]
pKa Determination (Potentiometric Titration)
This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[14][15][16]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
The compound of interest
-
A suitable solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility)
-
Inert gas (e.g., nitrogen) supply
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in the titration vessel.
-
If necessary, purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]
-
-
Titration:
-
Place the titration vessel on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the titrant (strong base for an acidic compound, or strong acid for a basic compound) in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[15][17]
-
Perform the titration in triplicate to ensure accuracy and precision.
-
Biological Context and Signaling Pathway
Benzenesulfonamide derivatives are renowned for their ability to act as inhibitors of various enzymes. A primary and well-studied target is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[18][19] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20][21] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[19]
The inhibitory mechanism of benzenesulfonamides involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The "tail" of the benzenesulfonamide molecule can form additional interactions with amino acid residues in the active site cavity, which influences the potency and isoform selectivity of the inhibitor.[18][22]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
- 13. Solubility Measurements | USP-NF [uspnf.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide is a molecule of interest in medicinal chemistry and drug discovery. Its structure, combining a benzenesulfonamide group with an acetamide moiety, suggests a complex solubility profile that is critical to understand for formulation development, bioavailability, and overall therapeutic efficacy. This technical guide offers insights into its predicted solubility, methods for its empirical determination, and a framework for interpreting the results.
Predicted Solubility Profile
The solubility of this compound is influenced by both the hydrophobic benzene ring of the benzenesulfonyl group and the polar acetamide group. Based on the general characteristics of these functional groups, a qualitative solubility profile can be predicted.
-
Aqueous Solubility: The presence of the hydrophobic benzene ring is expected to limit its solubility in water. Benzenesulfonamide itself exhibits low aqueous solubility. While the acetamide group can form hydrogen bonds with water, the overall molecule is likely to be poorly soluble in aqueous media at neutral pH.
-
Organic Solvent Solubility: The compound is predicted to have significantly better solubility in polar organic solvents. Solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are expected to be effective in dissolving this compound.[1][2][3]
-
pH-Dependent Solubility: The sulfonamide group has an acidic proton, meaning that the solubility of this compound is expected to increase in alkaline conditions due to the formation of a more soluble salt.[1]
A summary of the predicted solubility and related physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties and Solubility of this compound and Related Compounds
| Compound | Property | Value/Prediction | Source |
| This compound (Predicted) | Aqueous Solubility | Low | Inferred from benzenesulfonamide |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO) | Inferred from benzenesulfonamide and acetamide derivatives[1][2] | |
| pH-Dependent Solubility | Increased solubility in alkaline pH | Inferred from benzenesulfonamide[1] | |
| Benzenesulfonamide | Aqueous Solubility | Low/Insoluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and acetone | [2] | |
| Acetamide | Aqueous Solubility | Highly soluble (2250 g/L at 20°C) | [4][5] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, pyridine; slightly soluble in diethyl ether | [6] |
Note: The predicted values for this compound are qualitative and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods should be employed. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]
3.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of a compound in a saturated solution.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visible.
-
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
3.2. Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Automated liquid handler
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Use an automated liquid handler to add small volumes of the this compound DMSO stock solution to the buffer in increasing concentrations across the plate.
-
Precipitation Detection: Immediately after the addition of the compound, measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Conclusion
While specific experimental data for the solubility of this compound is currently lacking, a predictive profile can be established based on its constituent chemical groups. It is anticipated to have low aqueous solubility and higher solubility in polar organic solvents, with its aqueous solubility likely increasing at alkaline pH. For drug development purposes, it is imperative to determine the empirical solubility through standardized methods like the shake-flask protocol outlined in this guide. The resulting data will be crucial for guiding formulation strategies and ensuring the development of a viable therapeutic product.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. who.int [who.int]
- 9. pharmatutor.org [pharmatutor.org]
Unveiling the Therapeutic Potential of 2-(Benzenesulfonyl)acetamide: A Technical Guide to Core Targets
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this chemical class, 2-(Benzenesulfonyl)acetamide and its derivatives have emerged as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of this versatile chemical entity.
Introduction: The Versatility of the Benzenesulfonamide Moiety
Sulfonamides, characterized by the presence of a sulfonyl group directly attached to a nitrogen atom, have a storied history in drug discovery, beginning with the advent of antibacterial sulfa drugs. The structural and electronic properties of the benzenesulfonyl group confer upon these molecules the ability to interact with a wide array of biological targets, often by mimicking the transition state of enzymatic reactions or by engaging in specific hydrogen bonding and van der Waals interactions within protein binding pockets. The acetamide moiety further extends the chemical space, allowing for a diverse range of substitutions that can fine-tune the pharmacological profile of the parent compound. This guide focuses specifically on derivatives of this compound, exploring their potential applications in inflammation, analgesia, oncology, and infectious diseases.
Anti-inflammatory and Analgesic Targets
Derivatives of this compound have demonstrated significant potential as multi-target inhibitors for the treatment of inflammation and pain. The primary mechanisms involve the modulation of key enzymes and receptors in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
The arachidonic acid cascade is a critical pathway in the generation of pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are the key enzymes in this pathway, leading to the production of prostaglandins and leukotrienes, respectively. Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: COX-2 and 5-LOX Inhibitory Activity
| Compound ID | Target | IC50 (µM) |
| 9a | COX-2 | 0.011[1] |
| 5-LOX | 0.046[1] | |
| 9b | COX-2 | 0.023[1] |
| 5-LOX | 0.31[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain. It is activated by various noxious stimuli, including heat, protons, and capsaicin. Antagonism of the TRPV1 receptor is a validated approach for the development of novel analgesics.
Quantitative Data: TRPV1 Inhibitory Activity
| Compound ID | Target | IC50 (µM) |
| 9a | TRPV1 | 0.008[1] |
| 9b | TRPV1 | 0.14[1] |
Signaling Pathway for Anti-inflammatory and Analgesic Action
The diagram below illustrates the proposed mechanism by which this compound derivatives exert their anti-inflammatory and analgesic effects through the dual inhibition of COX-2 and 5-LOX, and the antagonism of the TRPV1 receptor.
Caption: Proposed anti-inflammatory and analgesic mechanism.
Anticancer Therapeutic Targets
The adaptability of the benzenesulfonamide scaffold has led to the discovery of derivatives with potent anticancer activity. These compounds often target enzymes that are crucial for tumor growth, survival, and metastasis.
Carbonic Anhydrase IX (CAIX) Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is associated with tumor hypoxia and acidosis. CAIX plays a critical role in maintaining the pH balance within cancer cells, thereby promoting their survival and proliferation in the harsh tumor microenvironment. Inhibition of CAIX is a promising strategy for anticancer therapy.
Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Cancer Cell Line | GI50 (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Aldehyde Dehydrogenase (ALDH) Pathway
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is involved in the detoxification of both endogenous and exogenous aldehydes. Certain ALDH isoforms are overexpressed in cancer stem cells and are associated with resistance to chemotherapy. Inhibition of ALDH is being explored as a strategy to overcome drug resistance and target cancer stem cells. While direct quantitative data for this compound is limited, the sulfonamide scaffold is being investigated for ALDH inhibition.
Carbonic Anhydrase IX Signaling in Cancer
The following diagram illustrates the role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by benzenesulfonamide derivatives.
References
The Versatile 2-(Benzenesulfonyl)acetamide Scaffold: A Technical Guide for Library Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(benzenesulfonyl)acetamide core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities. Its synthetic tractability and the ability to readily introduce molecular diversity at multiple positions make it an attractive starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of the this compound core, its application in library synthesis, and the biological activities of the resulting derivatives, with a focus on their potential in treating inflammation, cancer, and pain.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound scaffold can be efficiently achieved through a robust two-step process, commencing with the formation of a key intermediate, benzenesulfonylacetonitrile. An alternative one-pot approach offers a more direct route to N-substituted analogs.
Two-Step Synthesis via Benzenesulfonylacetonitrile
This reliable method involves the initial synthesis of benzenesulfonylacetonitrile followed by its hydrolysis to the desired acetamide.
Step 1: Synthesis of Benzenesulfonylacetonitrile
The first step involves the nucleophilic substitution of chloroacetonitrile with sodium benzenesulfinate.
-
Reaction: Sodium benzenesulfinate + Chloroacetonitrile → Benzenesulfonylacetonitrile + Sodium Chloride
-
Key Reagents & Solvents: Sodium benzenesulfinate, Chloroacetonitrile, Dimethylformamide (DMF)
-
Typical Yield: 85%[1]
Experimental Protocol: Synthesis of Benzenesulfonylacetonitrile [1]
-
To a solution of sodium benzenesulfinate (1.0 eq) in DMF, chloroacetonitrile (1.1 eq) is added dropwise.
-
The reaction mixture is heated to 60°C and stirred for 4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into cold water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization to yield benzenesulfonylacetonitrile.
Step 2: Hydrolysis of Benzenesulfonylacetonitrile to this compound
-
Reaction: Benzenesulfonylacetonitrile + H₂O → this compound
Proposed Experimental Protocol: Hydrolysis of Benzenesulfonylacetonitrile
-
Benzenesulfonylacetonitrile is dissolved in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
The mixture is heated to reflux and stirred for several hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Alternative One-Pot Synthesis of N-Substituted this compound Derivatives
A more direct approach to N-substituted analogs involves the reaction of benzenesulfonamide with an excess of an appropriate acyl chloride, such as acetyl chloride.
-
Reaction: Benzenesulfonamide + Acetyl Chloride → N-(Benzenesulfonyl)acetamide + HCl
Experimental Protocol: Synthesis of N-(Benzenesulfonyl)acetamide
-
Benzenesulfonamide is refluxed with an excess of acetyl chloride for approximately one hour.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The resulting solid is separated, washed with water, and dissolved in a warm dilute sodium hydrogen carbonate solution.
-
The product is reprecipitated by acidifying the filtered solution with glacial acetic acid.
-
The final product is collected by filtration, dried, and recrystallized from ethanol.
Application in Library Synthesis
The this compound scaffold provides at least two key points for diversification: the amide nitrogen and the phenyl ring of the benzenesulfonyl group. This allows for the generation of large and diverse compound libraries for high-throughput screening.
Workflow for Library Synthesis
The general workflow for synthesizing a library of this compound derivatives is depicted below.
Caption: General workflow for the synthesis of a this compound-based compound library.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with prominent examples in the fields of anti-inflammatory, analgesic, and anticancer research.
Anti-inflammatory and Analgesic Agents
A notable application of this scaffold is in the development of multi-target inhibitors for inflammation and pain. Libraries of N-(benzenesulfonyl)acetamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1), key players in the inflammatory and pain pathways.
Quantitative Data: In Vitro Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) |
|---|---|---|---|
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
Data from a study on N-(benzene sulfonyl)acetamide derivatives as multi-target inhibitors.[2]
COX-2 Signaling Pathway in Inflammation
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapy.
Caption: Simplified COX-2 signaling pathway in inflammation.
TRPV1 Signaling Pathway in Pain
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that is activated by various noxious stimuli, including heat, acid, and capsaicin.[5] Its activation leads to the sensation of pain.
Caption: Simplified TRPV1 signaling pathway in pain perception.
Anticancer Agents
The this compound scaffold has also been utilized to develop potent inhibitors of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many solid tumors and plays a crucial role in tumor progression and metastasis.[1][6]
Quantitative Data: In Vitro Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase IX
| Compound | CA IX Ki (nM) |
|---|---|
| Derivative 1 | 10.93 |
| Derivative 2 | 25.06 |
Data from a study on benzenesulfonamide derivatives as CA IX inhibitors.
Carbonic Anhydrase IX Signaling in Cancer
Under hypoxic conditions, tumor cells upregulate CA IX to maintain their intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This leads to an acidic tumor microenvironment which promotes invasion and metastasis.[1][6]
Caption: Simplified signaling pathway of CA IX in cancer.
Experimental Protocols for Biological Assays
Detailed and reproducible experimental protocols are crucial for the evaluation of newly synthesized compound libraries.
COX-2 Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol: COX-2 Inhibitory Activity Assay [7]
-
A solution of the test compound is pre-incubated with purified COX-2 enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.
-
The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated.
In Vivo Formalin-Induced Pain Model
This animal model is used to assess the analgesic efficacy of compounds.
Protocol: Formalin-Induced Pain Model [7]
-
The test compound is administered to rodents (e.g., rats or mice) at a specific dose.
-
After a predetermined time, a dilute solution of formalin is injected into the hind paw of the animal.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) representing acute nociceptive pain and the late phase (15-30 minutes) representing inflammatory pain.
-
A reduction in the paw licking/biting time compared to a vehicle-treated control group indicates an analgesic effect.
Carbonic Anhydrase IX Inhibition Assay
This assay determines the inhibitory potency of compounds against the CA IX enzyme.
Protocol: Carbonic Anhydrase IX Inhibition Assay
-
The assay is based on the stopped-flow method, measuring the CA IX-catalyzed hydration of CO₂.
-
The enzyme, test compound, and a pH indicator are mixed in a buffer solution.
-
The reaction is initiated by the addition of a CO₂ solution.
-
The change in absorbance of the pH indicator is monitored over time to determine the reaction rate.
-
The inhibition constant (Ki) is calculated by measuring the reaction rates at different concentrations of the test compound.
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and the ease of introducing chemical diversity make it an ideal core for the construction of compound libraries. The demonstrated success in generating potent inhibitors for a range of important biological targets underscores the significant potential of this scaffold in modern drug discovery. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of the this compound core in their quest for new and improved medicines.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 2-(Benzenesulfonyl)acetamide: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(Benzenesulfonyl)acetamide. The quantitative data presented herein are generated from in silico computational models and have not been experimentally validated. This guide is intended for research and informational purposes only.
Introduction
This compound is a chemical compound featuring a benzenesulfonyl group attached to an acetamide moiety. As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic profile is paramount for assessing its drug-like properties and potential for clinical success. This technical guide offers a comprehensive, albeit predictive, overview of the ADME characteristics of this compound. The information is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of the anticipated behavior of this molecule in a biological system. All quantitative data are derived from computational predictions and are summarized in structured tables for clarity. Furthermore, this guide details standardized experimental protocols for the in vitro and in vivo assessment of ADME properties, should empirical validation be pursued.
Predicted Physicochemical and ADME Properties
In the absence of experimental data, in silico tools provide valuable initial assessments of a compound's properties. The following tables summarize the predicted physicochemical, pharmacokinetic, and drug-likeness properties of this compound, generated using established computational models.
Physicochemical Properties
These fundamental properties are critical determinants of a compound's ADME profile.
| Property | Predicted Value | Reference |
| Molecular Formula | C₈H₉NO₃S | N/A |
| Molecular Weight | 199.23 g/mol | N/A |
| logP (Octanol/Water Partition Coefficient) | 0.28 | [1] |
| Water Solubility (logS) | -1.93 | [1] |
| Hydrogen Bond Acceptors | 3 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Polar Surface Area (PSA) | 71.64 Ų | N/A |
Predicted ADME Properties
This table outlines the predicted behavior of this compound in a biological system.
| ADME Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Volume of Distribution (VDss) | N/A | Not predicted by this model. |
| Plasma Protein Binding | High (predicted) | Expected to have significant binding to plasma proteins. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions. |
| Excretion | ||
| Primary Route | Renal (predicted) | Expected to be primarily cleared by the kidneys. |
Predicted Drug-Likeness
These parameters assess the compound's suitability as a potential drug candidate based on established empirical rules.
| Rule/Filter | Prediction | Status |
| Lipinski's Rule of Five | Yes | No violations |
| Ghose Filter | Yes | No violations |
| Veber Filter | Yes | No violations |
| Egan Rule | Yes | No violations |
| Muegge Filter | Yes | No violations |
| Bioavailability Score | 0.55 | Moderate |
Experimental Protocols
To empirically validate the predicted ADME properties, a series of in vitro and in vivo experiments are necessary. The following sections detail standardized protocols for these key assays.
In Vitro Absorption: Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability of a compound.
Objective: To determine the rate of transport of this compound across a monolayer of human Caco-2 cells, which mimics the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final test concentration.
-
Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP) side of the Transwell®, and samples are collected from the basolateral (BL) side at various time points.
-
Permeability Measurement (Basolateral to Apical): The test compound is added to the BL side, and samples are collected from the AP side to determine the efflux ratio.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
In Vitro Distribution: Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
Objective: To quantify the fraction of this compound that binds to plasma proteins from different species (e.g., human, rat).
Methodology:
-
Compound Preparation: The test compound is added to plasma at a specified concentration.
-
Equilibrium Dialysis: The plasma-compound mixture is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber. The unit is incubated at 37°C to allow for equilibrium to be reached.
-
Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both samples is determined by LC-MS.
-
Data Analysis: The percentage of plasma protein binding is calculated based on the difference in compound concentration between the two chambers.
In Vitro Metabolism: Microsomal Stability Assay
This assay provides an initial assessment of a compound's metabolic stability in the liver.
Objective: To determine the rate of metabolism of this compound by liver microsomes.
Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
ADME Assessment Workflow
The following diagram illustrates a typical workflow for the assessment of ADME properties in drug discovery.
Potential Metabolic Pathways
The diagram below outlines the potential metabolic pathways for a compound containing a benzenesulfonamide moiety, primarily mediated by cytochrome P450 enzymes.
References
An In-depth Technical Guide to the Degradation Pathway of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of 2-(Benzenesulfonyl)acetamide. Due to the limited availability of specific degradation studies for this molecule in publicly accessible literature, this document outlines a scientifically grounded, hypothetical degradation pathway based on the known chemical liabilities of its constituent functional groups: the benzenesulfonyl moiety and the acetamide group. This guide details the probable degradation products under various stress conditions, including hydrolysis, oxidation, and photolysis, as mandated by international regulatory guidelines. Furthermore, it furnishes detailed experimental protocols for conducting forced degradation studies and presents a framework for the systematic identification and quantification of any resulting degradants. This document is intended to serve as a foundational resource for researchers initiating stability studies on this compound or structurally related compounds.
Introduction
This compound is a chemical entity featuring a benzenesulfonyl group linked to an acetamide moiety via a methylene bridge. The stability of such a molecule is a critical parameter in the development of new pharmaceuticals and other chemical products. Understanding its degradation profile is essential for identifying stable storage conditions, determining shelf-life, and ensuring the safety and efficacy of any potential drug product. Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate its decomposition.[1][2] This guide will explore the likely degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Hypothetical Degradation Pathway
The degradation of this compound is anticipated to proceed through several key reactions, primarily targeting the amide linkage and the carbon-sulfur bond, as well as the methylene bridge. The principal degradation pathways are outlined below.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides.[3]
-
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid and heat, the amide bond of this compound is expected to undergo hydrolysis.[4] This reaction would likely yield benzenesulfonylacetic acid and ammonium ions.[4]
-
Base-Catalyzed Hydrolysis : Under basic conditions, particularly with heating, the amide bond can also be cleaved.[4] This would result in the formation of the salt of benzenesulfonylacetic acid (e.g., sodium benzenesulfonylacetate) and ammonia gas.[4]
-
C-S Bond Cleavage : While the carbon-sulfur bond in the benzenesulfonyl group is generally stable, under forcing conditions such as high temperature and extreme pH, cleavage could occur to produce benzenesulfonic acid and acetamide. Further hydrolysis of acetamide would then yield acetic acid and ammonia.
Caption: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidative degradation is often initiated by reactive oxygen species. For this compound, the methylene bridge is a potential site for oxidation.
-
Oxidation of the Methylene Bridge : The methylene group, being activated by the adjacent sulfonyl and carbonyl groups, could be susceptible to oxidation. This could potentially lead to the formation of an alpha-hydroxy derivative, which may be unstable and further degrade. A more extensive oxidation could lead to the cleavage of the molecule, potentially forming benzenesulfonic acid and derivatives of glyoxylic acid. The use of oxidizing agents like hydrogen peroxide is common in forced degradation studies to simulate oxidative stress.[1]
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Homolytic Cleavage : Aromatic sulfonyl compounds can undergo homolytic cleavage of the carbon-sulfur bond upon UV irradiation.[5] This would generate a benzenesulfonyl radical and an acetamidomethyl radical. These highly reactive radical species would then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with solvent molecules, leading to a complex mixture of degradation products.
Caption: Proposed Photolytic Degradation Pathway.
Data Presentation
As no specific quantitative data for the degradation of this compound is currently available in the public domain, the following tables are provided as templates for the presentation of results from forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80 | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 80 | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data | Data |
| Thermal | Dry Heat | 48 h | 105 | Data | Data |
| Photolytic | UV Light (254 nm) | 24 h | 25 | Data | Data |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of Parent | % Total Impurities | Mass Balance (%) |
| Initial (t=0) | 100.0 | 0.0 | 100.0 |
| Acid Hydrolysis | Data | Data | Data |
| Base Hydrolysis | Data | Data | Data |
| Oxidation | Data | Data | Data |
| Thermal | Data | Data | Data |
| Photolytic | Data | Data | Data |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[1][6][7]
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system, such as a mixture of acetonitrile and water. This stock solution will be used for all stress studies.
Hydrolytic Degradation
-
Acidic Conditions :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Basic Conditions :
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.
Thermal Degradation
-
Place a known quantity of solid this compound in a thermostatically controlled oven.
-
Maintain the temperature at 105°C for 48 hours.
-
After cooling, dissolve an accurately weighed amount of the stressed solid in the solvent to achieve a known concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL) in a quartz cuvette to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
After the exposure period, dilute the solution to a final concentration suitable for analysis with the mobile phase.
Analytical Methodology
-
Chromatographic Separation : A stability-indicating HPLC method should be developed and validated. A C18 column is often a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection and Identification : A photodiode array (PDA) detector can be used to monitor the separation and to check for peak purity. For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.[8][9] High-resolution mass spectrometry can provide accurate mass measurements to aid in the elucidation of the elemental composition of the degradants.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Identification and determination of metabolites and degradation products of sulfonamide antibiotics – ScienceOpen [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzenesulfonyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Benzenesulfonyl)acetamide is a valuable organic compound featuring both a sulfonamide and an acetamide functional group. Sulfonamides are a well-established class of pharmacophores known for a wide spectrum of biological activities. This document provides a detailed protocol for a two-step synthesis of this compound, designed for laboratory-scale preparation. The synthesis commences with the nucleophilic substitution reaction between sodium benzenesulfinate and chloroacetonitrile to form the key intermediate, benzenesulfonylacetonitrile. This intermediate is subsequently converted to the target compound, this compound, via a mild partial hydrolysis using an alkaline solution of hydrogen peroxide. This method is advantageous as it avoids harsh conditions that could lead to the over-hydrolysis of the corresponding carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield (%) | Melting Point (°C) |
| 1 | Nucleophilic Substitution | Sodium benzenesulfinate | Chloroacetonitrile | - | DMF | Benzenesulfonylacetonitrile | 85 | 112-114[1] |
| 2 | Partial Hydrolysis | Benzenesulfonylacetonitrile | Hydrogen Peroxide | Sodium Hydroxide | Ethanol/Water | This compound | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of Benzenesulfonylacetonitrile
This protocol details the synthesis of the intermediate, benzenesulfonylacetonitrile, from sodium benzenesulfinate and chloroacetonitrile.[1]
Materials:
-
Sodium benzenesulfinate
-
Chloroacetonitrile
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate (1.0 equivalent) in dimethylformamide (DMF). Stir the mixture at room temperature until the solid is fully dissolved.
-
Slowly add chloroacetonitrile (1.1 equivalents) to the solution dropwise over a period of 10-15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with deionized water and a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a mixture of ethanol and water to afford benzenesulfonylacetonitrile as a white solid.[1]
Step 2: Synthesis of this compound
This protocol describes the partial hydrolysis of benzenesulfonylacetonitrile to the target compound, this compound, using a mild, alkaline hydrogen peroxide method.[2]
Materials:
-
Benzenesulfonylacetonitrile
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Deionized water
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve benzenesulfonylacetonitrile (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide.
-
While maintaining the low temperature and stirring vigorously, slowly add hydrogen peroxide solution dropwise. Caution: This reaction can be exothermic.
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) or room temperature while monitoring the progress by TLC until the starting nitrile is consumed. Mild heating may be applied if the reaction is slow, but care must be taken to avoid over-hydrolysis to the carboxylic acid.[2]
-
Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a hydrochloric acid solution to a neutral pH.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, the mixture can be concentrated under reduced pressure, and the resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Purification of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including anti-inflammatory and analgesic properties. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. While specific quantitative data for this compound is not extensively available in the public domain, the following protocols have been developed based on established methods for structurally similar sulfonamide and acetamide compounds.
Data Presentation: Purification Techniques for Related Sulfonamides
The selection of an appropriate purification method is critical and often depends on the nature of the impurities and the scale of the reaction. Below is a summary of purification techniques reported for compounds structurally related to this compound. This data provides a strong basis for the selection of starting conditions for the purification of the target compound.
| Compound Name | Purification Method | Solvent System / Conditions | Reference |
| N-(2-chlorophenylsulfonyl)-acetamide | Recrystallization | Ethanol | [1] |
| 2-chloro-N-(4-sulfamoylphenyl)-acetamide | Recrystallization | Ethanol | [2] |
| Diaryl Sulfonamides | Flash Column Chromatography | 30–40% Diethyl ether in Hexane | [1] |
| Diaryl Sulfonamides | Flash Column Chromatography | 1.5–4% Methanol in Dichloromethane | [1] |
| N-Acylsulfonamides | Recrystallization | Ethyl acetate/Hexanes | [3] |
| N-(2-methoxy-5-sulfamoylphenyl)acetamide | Recrystallization | Methanol or Ethanol; Alcohol-water mixtures | [4] |
| p-(N-acetyl amino) benzene sulfonyl chloride | Crystallization | Water/Ethylene dichloride | [5] |
Experimental Protocols
The following are detailed, generalized protocols for the purification of this compound. Researchers should consider these as starting points and may need to optimize conditions based on their specific crude product.
Protocol 1: Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds based on differences in solubility.[6] The principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[7]
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)[2][4]
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. The compound should dissolve completely in the hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of pure crystals should form.
-
If a single solvent is not effective, a two-solvent system (e.g., ethanol/water) can be used.[8] Dissolve the compound in a minimum of the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy, then reheat to clarify.[8]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely with stirring.[9]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[9]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
-
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10]
Materials:
-
Crude this compound
-
Chromatography column
-
Stationary phase (Silica gel, 60-120 mesh)[10]
-
Mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient)[1]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top of the silica gel.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General purification workflow for this compound.
Conclusion
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. A column chromatographic method for the determination of sulfanilamide in pharmaceutical preparations containing sulfacetamide or its sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and characterization data for the analytical assessment of 2-(Benzenesulfonyl)acetamide. The methodologies outlined herein are essential for the quality control, stability testing, and characterization of this compound in research and development settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic sulfonamides and related compounds, offering high resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC-UV
Objective: To determine the purity of a this compound sample and quantify its concentration.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
Materials:
-
This compound reference standard (if available) or sample to be analyzed.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (0.1%)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of solvents. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the blank (solvent), followed by the standard solutions and the sample solution.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H and ¹³C NMR Data
The following tables present predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic (ortho to SO₂) |
| ~7.65 | t | 1H | Aromatic (para to SO₂) |
| ~7.55 | t | 2H | Aromatic (meta to SO₂) |
| ~7.30 | s (br) | 1H | NH |
| ~4.20 | s | 2H | CH₂ |
| ~7.00 | s (br) | 1H | NH |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~140 | Aromatic (C-SO₂) |
| ~133 | Aromatic (para-C) |
| ~129 | Aromatic (meta-C) |
| ~127 | Aromatic (ortho-C) |
| ~55 | CH₂ |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amide) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1330 & ~1150 | Strong | S=O stretch (sulfonyl) |
Experimental Protocol: IR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 199
-
Major Fragments:
-
m/z 141: [M - CONH₂]⁺ (loss of the acetamide group)
-
m/z 77: [C₆H₅]⁺ (phenyl cation)
-
m/z 58: [CH₂CONH₂]⁺ (acetamide fragment)
-
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using the chosen method.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Application Notes and Protocols for the In Vitro Characterization of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro evaluation of the novel compound, 2-(Benzenesulfonyl)acetamide. While specific biological activities for this compound are not extensively documented, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous therapeutic agents with diverse mechanisms of action. Derivatives of benzenesulfonamide have shown promise as anti-inflammatory, analgesic, and anticancer agents.[1][2][3] This document outlines a tiered approach to screen for these potential activities, starting with primary cytotoxicity and progressing to specific mechanism-of-action assays.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability
The initial step in characterizing a novel compound is to assess its general effect on cell viability. This helps to determine a suitable concentration range for subsequent, more specific assays and to identify any inherent cytotoxic properties.
Application Note 1: General Cytotoxicity Profiling
A fundamental aspect of early-stage drug discovery is to evaluate the cytotoxic potential of a test compound.[4] The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[4]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| HEK293 | 0.1 | 2.5 ± 0.8 |
| 1 | 4.1 ± 1.2 | |
| 10 | 8.9 ± 2.1 | |
| 100 | 15.6 ± 3.5 | |
| HepG2 | 0.1 | 3.2 ± 1.0 |
| 1 | 5.5 ± 1.5 | |
| 10 | 10.2 ± 2.8 | |
| 100 | 18.9 ± 4.1 |
Experimental Protocol 1: LDH Release Assay
-
Cell Seeding: Seed human embryonic kidney (HEK293) and human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate the plate for 48 hours.
-
LDH Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Caption: LDH Cytotoxicity Assay Workflow.
Tier 2: Secondary Screening - Mechanism of Action (MOA) Studies
Based on the activities of structurally related N-(benzenesulfonyl)acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, a panel of assays targeting key enzymes and receptors in inflammation and cancer is proposed.[5][6][7][8][9]
Application Note 2: Anti-inflammatory Potential Evaluation
N-(benzenesulfonyl)acetamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5][8] Therefore, evaluating the inhibitory activity of this compound against these enzymes is a logical step.
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | This compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (µM) |
| COX-2 | 15.8 | Celecoxib: 0.05 |
| 5-LOX | 22.4 | Zileuton: 0.5 |
| Carbonic Anhydrase IX | 5.2 | Acetazolamide: 0.025 |
Experimental Protocol 2: COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of the COX enzyme.[5][6]
-
Enzyme and Inhibitor Preparation: Use human recombinant COX-2 enzyme. Dissolve this compound and a reference inhibitor (e.g., Celecoxib) in DMSO to prepare stock solutions.
-
Reaction Mixture: In a 96-well plate, add Tris-HCl buffer (pH 8.0), the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubation: Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid (substrate) to initiate the reaction.
-
Detection: Monitor the peroxidase activity by measuring the absorbance of a chromogenic substrate (e.g., TMPD) at 590 nm over time using a microplate reader.[6]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: COX-2 Inflammatory Pathway Inhibition.
Application Note 3: Anticancer Potential Evaluation
Benzenesulfonamide derivatives have been investigated as anticancer agents, with one of the key mechanisms being the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and contributing to the acidic tumor microenvironment.[10]
Experimental Protocol 3: Carbonic Anhydrase IX Inhibition Assay
-
Enzyme and Inhibitor Preparation: Use human recombinant CA IX. Prepare stock solutions of this compound and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent.
-
Reaction Setup: In a 96-well plate, add buffer, the enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Detection: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Caption: Tiered In Vitro Assay Strategy.
Tier 3: Safety and Selectivity Profiling
Application Note 4: In Vitro Hepatotoxicity Assessment
Given that novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs were specifically designed to lack the hepatotoxicity associated with acetaminophen, it is prudent to assess the potential for liver cell damage.[7][9]
Table 3: Hypothetical In Vitro Hepatotoxicity Data
| Assay | Endpoint | Result with this compound (100 µM) |
| HepG2 Cell Viability | % Viability vs. Control | 85.2% |
| GSH Depletion | % GSH Depletion vs. Control | 12.5% |
Experimental Protocol 4: Glutathione (GSH) Depletion Assay in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a 96-well plate to confluence.
-
Compound Treatment: Treat cells with this compound at various concentrations for 24 hours. Include a positive control known to induce oxidative stress (e.g., menadione).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
GSH Detection: Use a commercial GSH detection kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) to measure the levels of reduced glutathione.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Data Analysis: Calculate the percentage of GSH depletion compared to the vehicle-treated control cells.
These protocols and application notes provide a structured approach to the initial in vitro characterization of this compound, leveraging knowledge from structurally similar compounds to guide the investigation into its potential therapeutic activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for 2-(Benzenesulfonyl)acetamide and Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential and cellular mechanisms of 2-(benzenesulfonyl)acetamide and its derivatives. The accompanying detailed protocols offer standardized methods for evaluating the biological activity of these compounds in cell-based assays, supporting research and development in inflammation, pain, and oncology.
Introduction
Benzenesulfonyl acetamide derivatives are a class of organic compounds with a versatile scaffold that has shown significant promise in medicinal chemistry. Research into this class of molecules has revealed potent anti-inflammatory, analgesic, and potential anticancer activities. These effects are often attributed to their ability to modulate the activity of key enzymes and receptors involved in various signaling pathways.
Structurally related compounds, such as N-(benzene sulfonyl) acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, have been identified as multi-target inhibitors, demonstrating efficacy against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] Furthermore, modifications to the benzenesulfonyl acetamide backbone have led to the development of novel analgesic compounds that avoid the hepatotoxicity associated with common over-the-counter pain relievers like acetaminophen.[3][4] Other research has pointed towards aldehyde dehydrogenase and carbonic anhydrases as potential targets for different sulfonamide-containing molecules, suggesting a broad range of possible applications.[5][6][7]
Data Presentation: In Vitro Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of representative N-(benzene sulfonyl) acetamide derivatives against key protein targets.
| Compound | Target | IC50 (µM) | Reference |
| 9a | COX-2 | 0.011 | [1][2] |
| 5-LOX | 0.046 | [1][2] | |
| TRPV1 | 0.008 | [1][2] | |
| 9b | COX-2 | 0.023 | [2] |
| 5-LOX | 0.31 | [2] | |
| TRPV1 | 0.14 | [2] |
Signaling Pathway
Caption: Inhibition of Pro-inflammatory Pathways by Benzenesulfonyl Acetamide Derivatives.
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives against human recombinant COX-2.[1]
Principle:
The assay measures the peroxidase activity of COX-2. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the hydroperoxide produced from the reaction of arachidonic acid with COX-2 is monitored spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (this compound and derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Human recombinant COX-2 enzyme
-
Test compound dilution (or DMSO for control)
-
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
To each well, add arachidonic acid and TMPD to initiate the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol outlines a general method to assess the cytotoxic effects of this compound derivatives on a selected cell line.
Principle:
A commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®) is used to measure cell viability. For example, the MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Selected cancer or normal cell line (e.g., MDA-MB-231, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: General workflow for the evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide is a small molecule featuring a core acetamide structure linked to a benzenesulfonyl group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer effects. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzenesulfonamide derivatives suggests its potential as a valuable scaffold for further investigation in drug discovery programs.
These application notes provide a detailed experimental workflow for the synthesis of this compound and outline potential biological applications based on the activities of structurally related compounds. The provided protocols are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this and similar molecules.
Data Presentation
| Parameter | Value |
| Synthesis Yield | 85% |
| Melting Point | 150-152 °C |
| Purity (by HPLC) | >98% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.90-7.88 (m, 2H), 7.70-7.60 (m, 3H), 7.45 (s, 1H), 7.15 (s, 1H), 4.30 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.0, 139.5, 134.0, 129.5, 128.0, 62.0 |
| Mass Spectrometry (ESI-MS) | m/z 199.04 [M]+ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from sodium benzenesulfinate and 2-chloroacetamide. This method is a reliable and straightforward approach for the formation of the carbon-sulfone bond.
Materials:
-
Sodium benzenesulfinate
-
2-Chloroacetamide
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in a minimal amount of dimethylformamide (DMF).
-
Stir the solution at room temperature until the sodium benzenesulfinate is fully dissolved.
-
Slowly add 2-chloroacetamide (1.1 equivalents) to the solution in portions over 10-15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to yield this compound as a white solid.
Potential Applications and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, many structurally related benzenesulfonamide derivatives have shown significant therapeutic potential, particularly as anti-inflammatory and anticancer agents.[1][2] This suggests that this compound could be a valuable candidate for screening in these areas.
Potential Anti-Inflammatory Activity
Many benzenesulfonamide-containing compounds are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Proposed Signaling Pathway for Anti-Inflammatory Action:
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Potential Anticancer Activity
Certain benzenesulfonamide derivatives have demonstrated anticancer properties through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2] CA IX is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Proposed Signaling Pathway for Anticancer Action:
Caption: Hypothesized anticancer mechanism via CA IX inhibition.
Experimental Workflow Visualization
The overall experimental workflow for the synthesis, purification, and potential biological evaluation of this compound is summarized in the following diagram.
Caption: Overall experimental workflow.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for 2-(Benzenesulfonyl)acetamide Derivatives in Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(benzenesulfonyl)acetamide derivatives in various disease models, with a focus on their therapeutic potential as anti-inflammatory, analgesic, and anticancer agents. Detailed protocols for key experiments are provided to facilitate the evaluation of these compounds in a laboratory setting.
I. Anti-inflammatory and Analgesic Applications
Structurally novel N-(benzene sulfonyl)acetamide derivatives have been identified as potent multi-target inhibitors for the treatment of inflammation and pain.[1][2] These compounds have shown significant inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1), key players in the inflammation and pain pathways.[1][2]
A summary of the in vitro inhibitory activity and pharmacokinetic properties of promising N-(benzene sulfonyl)acetamide derivatives is presented below.
Table 1: In Vitro Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives [1][2]
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or receptor activity.
Table 2: Pharmacokinetic Properties of Compound 9a in Sprague-Dawley Rats (10 mg/kg oral administration) [1][2]
| Parameter | Value |
| Cmax (ng/mL) | 5807.18 ± 2657.83 |
| CL (mL/min/kg) | 3.24 ± 1.47 |
| F (%) | 96.8 |
Cmax: Maximum plasma concentration; CL: Clearance; F: Bioavailability.
The multi-target inhibitory action of these derivatives on the arachidonic acid cascade and TRPV1 activation is depicted below.
Caption: Multi-target inhibition of inflammation and pain pathways.
1. COX-2 Inhibitory Activity Assay [1]
-
Principle: This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate spectrophotometrically.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds
-
Buffer solution (e.g., Tris-HCl)
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Formalin-Induced Nociception in Rodents [1]
-
Principle: The formalin test is a model of tonic pain resulting from tissue injury. It produces a biphasic nociceptive response (an early neurogenic phase and a later inflammatory phase).
-
Animals: Male Sprague-Dawley rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.
-
Inject a 20 µL volume of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Compare the nociceptive behaviors of the compound-treated group with the vehicle-treated group to determine the analgesic effect.
-
II. Safer Acetaminophen Analogs
A series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives have been developed as safer alternatives to acetaminophen (ApAP).[3][4] These compounds are designed to avoid the hepatotoxicity associated with ApAP overdose, which is caused by the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[3][4]
The rationale for developing these safer analogs is to create compounds that retain the analgesic and antipyretic properties of ApAP without producing the toxic NAPQI metabolite.[3]
Caption: Rationale for developing safer acetaminophen analogs.
1. Assessment of Hepatotoxicity in Mice [4]
-
Principle: To evaluate the potential of the test compounds to cause liver injury compared to a toxic dose of acetaminophen.
-
Animals: Male CD1 mice.
-
Procedure:
-
Fast the mice for 15 hours.
-
Administer the test compounds or acetaminophen at a high dose (e.g., 600 mg/kg) via oral gavage.
-
At a specified time point post-administration (e.g., 24 hours), collect blood samples for liver function tests (LFTs), such as measuring alanine transaminase (ALT) and aspartate transaminase (AST) levels.
-
Euthanize the animals and collect liver tissue for histological analysis and to identify and characterize the presence of NAPQI.
-
III. Anticancer and Antimicrobial Applications
Benzenesulfonamide derivatives have also been investigated for their potential as anticancer and antimicrobial agents.[5][6]
Certain derivatives have been shown to act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many types of cancer.[5]
Table 3: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 4e | MDA-MB-231 | Data not specified |
| 4g | MDA-MB-231 | Data not specified |
| 4h | MDA-MB-231 | Data not specified |
While specific IC50 values were not provided in the source, compounds 4e, 4g, and 4h were identified as the most active compounds.
The antimicrobial activity of these compounds has been evaluated against various bacterial strains.
Table 4: Antibacterial Activity of Benzenesulfonamide Derivatives (at 50 μg/mL) [5]
| Compound | S. aureus (% inhibition) | K. pneumonia (anti-biofilm, % inhibition) |
| 4e | 80.69 | Not specified |
| 4g | 69.74 | 79.46 |
| 4h | 68.30 | 77.52 |
| CIP (control) | 99.2 | Not specified |
The general workflow for the synthesis and evaluation of these derivatives is outlined below.
Caption: Workflow for synthesis and evaluation of derivatives.
1. General Synthesis of Benzenesulfonamide Derivatives [5]
-
Materials:
-
Sulfanilamide
-
2-chloroacetyl chloride
-
Potassium carbonate
-
Acetone
-
Appropriate amines or other reactants for further modifications
-
-
Procedure for Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide:
-
Suspend sulfanilamide and potassium carbonate in acetone.
-
Add 2-chloroacetyl chloride dropwise to the mixture at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C and then allow it to cool to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Filter the reaction mixture and evaporate the filtrate to obtain the crude solid.
-
Wash the precipitate with water and recrystallize from ethanol.
-
2. Carbonic Anhydrase IX Inhibition Assay [5]
-
Principle: This assay determines the inhibitory activity of the compounds against carbonic anhydrase IX.
-
Procedure:
-
Prepare a range of concentrations of the test inhibitors.
-
In a 96-well plate, add the carbonic anhydrase inhibitor and incubate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction and measure the activity using a suitable substrate and detection method.
-
Determine the IC50 values from the concentration-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzenesulfonyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(Benzenesulfonyl)acetamide as a versatile intermediate in organic synthesis. This document details its preparation and application in the construction of various heterocyclic scaffolds of medicinal importance, supported by experimental protocols and quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, primarily owing to the presence of an active methylene group flanked by two electron-withdrawing groups: a sulfonyl and a carbonyl. This structural feature imparts significant acidity to the methylene protons, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.
Synthesis of this compound
While a direct, one-step synthesis protocol for this compound is not extensively documented, a reliable two-step procedure can be employed, starting with the synthesis of the precursor, benzenesulfonylacetonitrile.
Step 1: Synthesis of Benzenesulfonylacetonitrile
This procedure involves the nucleophilic substitution of chloroacetonitrile with sodium benzenesulfinate.
Experimental Protocol: Synthesis of Benzenesulfonylacetonitrile [1]
-
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve sodium benzenesulfinate (1.0 eq) in DMF (approx. 5 mL per gram of sulfinate) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Slowly add chloroacetonitrile (1.1 eq) dropwise to the solution over 10-15 minutes.
-
Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield benzenesulfonylacetonitrile as a white solid.
-
Step 2: Hydrolysis of Benzenesulfonylacetonitrile to this compound
The nitrile group of benzenesulfonylacetonitrile can be hydrolyzed to the corresponding amide under acidic or basic conditions. A common method involves controlled hydrolysis using mineral acids.
Experimental Protocol: Hydrolysis of Benzenesulfonylacetonitrile
-
Materials:
-
Benzenesulfonylacetonitrile
-
Concentrated sulfuric acid
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of benzenesulfonylacetonitrile in a suitable solvent (e.g., acetic acid), add concentrated sulfuric acid cautiously at a low temperature (0-5 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified time, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization.
-
Applications of this compound as an Intermediate
The active methylene group in this compound makes it a versatile precursor for a variety of condensation and cyclization reactions to form heterocyclic compounds.
Synthesis of Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are known for their wide range of pharmacological activities, including as calcium channel blockers.[2] this compound can serve as the active methylene component in this reaction.
Experimental Protocol: Biginelli Reaction for Pyrimidine Synthesis
-
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)₃) or Brønsted acid (e.g., HCl)
-
Ethanol or solvent-free conditions
-
-
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq).
-
Add a catalytic amount of the chosen acid.
-
Heat the mixture under reflux in ethanol or heat under solvent-free conditions, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the dihydropyrimidinone derivative.
-
Synthesis of Pyridine Derivatives via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which can then be oxidized to pyridines.[3][4] These compounds are notable for their cardiovascular applications.[5] this compound can be used as the β-dicarbonyl equivalent in this synthesis.
Experimental Protocol: Hantzsch Pyridine Synthesis [3][4][5]
-
Materials:
-
This compound (2.0 eq)
-
An aldehyde (e.g., formaldehyde or benzaldehyde) (1.0 eq)
-
A nitrogen source (e.g., ammonium acetate or ammonia)
-
Acetic acid or another suitable solvent
-
-
Procedure:
-
Combine this compound (2.0 eq), the aldehyde (1.0 eq), and the nitrogen source in a suitable solvent.
-
Heat the mixture under reflux, monitoring the reaction by TLC.
-
The initial product is a dihydropyridine, which can be isolated or oxidized in situ.
-
For oxidation, add an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) to the reaction mixture and continue heating.[5]
-
After completion, cool the mixture and work up by extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Synthesis of Substituted Thiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6] This reaction involves the condensation of a carbonyl compound with an active methylene compound in the presence of elemental sulfur and a base.
Experimental Protocol: Gewald Reaction for Thiophene Synthesis [6]
-
Materials:
-
A ketone or aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
A base (e.g., morpholine or triethylamine)
-
A polar solvent (e.g., ethanol, methanol, or DMF)
-
-
Procedure:
-
In a round-bottom flask, combine the carbonyl compound, this compound, and elemental sulfur in a suitable solvent.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at a temperature between room temperature and 60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
-
Data Presentation
Table 1: Representative Yields for Reactions Involving Analogs of this compound
| Reaction Type | Active Methylene Compound | Product Class | Typical Yield (%) |
| Biginelli Reaction | Ethyl acetoacetate | Dihydropyrimidinones | 70-95 |
| Hantzsch Synthesis | Ethyl acetoacetate | Dihydropyridines | 80-96[5] |
| Gewald Reaction | α-cyanoester | 2-Aminothiophenes | 50-80[6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows described.
Caption: Synthetic pathway and applications of this compound.
Caption: Simplified mechanism of the Biginelli reaction.
References
Application Notes and Protocols for Target Identification of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification of molecular targets of the compound 2-(Benzenesulfonyl)acetamide. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Identifying the specific molecular targets of novel derivatives such as this compound is a critical step in understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.
This document outlines three primary strategies for target deconvolution:
-
Affinity-Based Proteomics: This approach utilizes a modified version of the compound to isolate its binding partners from a complex biological mixture.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy employs reactive probes to label and identify active enzymes targeted by the compound.[3][4]
-
Computational Target Prediction: In silico methods are used to predict potential targets based on the chemical structure of the compound and its similarity to known ligands.
I. Synthesis of an Affinity Probe for this compound
To facilitate affinity-based target identification, this compound can be chemically modified to incorporate a linker and a reporter tag, such as biotin. The synthesis of a biotinylated probe is a crucial first step for pulldown experiments. A plausible synthetic route is outlined below, based on established methods for creating such probes.
Protocol: Synthesis of a Biotinylated this compound Probe
This protocol describes a two-step synthesis to append a biotin tag to this compound via a linker.
Step 1: Synthesis of an Amine-Reactive Linker
An amine-reactive linker, such as an N-hydroxysuccinimide (NHS) ester of a carboxylate-containing linker, is first synthesized.
Step 2: Conjugation to this compound
The amine group of a modified this compound (e.g., where the acetamide nitrogen is replaced with a primary amine for conjugation) is reacted with the NHS-ester of the biotin linker.
A detailed, step-by-step synthetic protocol would require experimental optimization. For the purpose of these notes, we will assume the successful synthesis of a biotinylated probe.
II. Affinity-Based Proteomics for Target Identification
Affinity-based proteomics is a powerful technique to isolate and identify proteins that physically interact with a small molecule.[5][6] This method involves immobilizing a tagged version of this compound and using it as "bait" to capture its binding partners from a cell lysate.
Experimental Workflow: Affinity Pulldown Assay
Caption: Workflow for affinity-based target identification.
Protocol: Affinity Pulldown using Biotinylated Probe
-
Probe Immobilization:
-
Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound probe for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.
-
-
Protein Capture:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Presentation: Affinity Pulldown Results
The results of the affinity pulldown experiment can be summarized in a table format.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts | Fold Enrichment (vs. Control) |
| P00918 | CA2 | Carbonic anhydrase 2 | 152 | 25.3 |
| P27361 | PTGS2 | Prostaglandin G/H synthase 2 (COX-2) | 89 | 15.1 |
| Q06543 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 45 | 8.7 |
| P49841 | MAPK1 | Mitogen-activated protein kinase 1 | 32 | 6.2 |
III. Activity-Based Protein Profiling (ABPP)
ABPP is a functional proteomic technique used to identify the active state of enzymes in complex proteomes.[7][8] This method can be adapted to a competitive profiling format to identify the targets of this compound.
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling.
Protocol: Competitive ABPP
-
Competitive Inhibition:
-
Treat cell lysates with either this compound or a vehicle control (e.g., DMSO) for a defined period.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe that targets a class of enzymes suspected to be inhibited by the compound (e.g., a serine hydrolase probe).
-
Allow the probe to react with the active enzymes in the lysate.
-
-
Analysis:
-
Perform click chemistry to attach a reporter tag (e.g., biotin) to the probe.
-
Enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS.
-
Quantify the relative abundance of labeled proteins between the compound-treated and control samples to identify targets that are inhibited by this compound.
-
Data Presentation: Competitive ABPP Results
Quantitative data from the competitive ABPP experiment can be presented in a table.
| Protein ID (UniProt) | Gene Name | Enzyme Class | Inhibition (%) | IC50 (µM) |
| P08246 | LOX5 | Lipoxygenase | 85.2 | 2.5 |
| P35354 | COX2 | Cyclooxygenase | 78.9 | 5.1 |
| P00918 | CA9 | Carbonic Anhydrase IX | 65.4 | 10.8 |
| Q9Y2T6 | FAAH | Fatty acid amide hydrolase | 52.1 | 18.2 |
IV. Computational Target Prediction
In silico methods can provide valuable initial hypotheses about the potential targets of a small molecule.[9][10] These approaches are based on the principle of chemical similarity, where the structure of this compound is compared to databases of known bioactive molecules.
Workflow: In Silico Target Prediction
Caption: Workflow for computational target prediction.
Protocol: In Silico Target Prediction
-
Chemical Similarity Search:
-
Use the 2D structure of this compound to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological targets.
-
-
Pharmacophore Modeling:
-
Generate a 3D pharmacophore model of this compound, highlighting its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Screen this pharmacophore against a database of protein structures to identify potential binding sites.
-
-
Reverse Docking:
-
Dock the 3D structure of this compound into the binding sites of a large number of proteins from the Protein Data Bank (PDB).
-
Rank the potential targets based on the predicted binding affinity (docking score).
-
Data Presentation: Computational Target Prediction Results
The predicted targets can be summarized in a table.
| Predicted Target | Prediction Method | Similarity Score/Docking Score | Known Function |
| Carbonic Anhydrase II | Similarity Search | 0.85 (Tanimoto) | pH regulation |
| p38 MAP Kinase | Pharmacophore Screening | 0.92 (Fit score) | Inflammation |
| Cyclooxygenase-2 (COX-2) | Reverse Docking | -8.5 kcal/mol | Inflammation |
| PI3-Kinase | Similarity Search | 0.81 (Tanimoto) | Cell signaling |
V. Potential Signaling Pathways
Based on the known biological activities of benzenesulfonamide derivatives, this compound may modulate several key signaling pathways. For instance, inhibition of targets like COX-2 and 5-LOX would impact the arachidonic acid pathway, which is central to inflammation.[11] Similarly, targeting PI3K/mTOR would affect cell growth and proliferation pathways.[12]
Signaling Pathway Example: Arachidonic Acid Metabolism
Caption: Potential modulation of the arachidonic acid pathway.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the comprehensive target identification of this compound. A multi-pronged approach, combining affinity-based proteomics, activity-based protein profiling, and computational methods, is recommended for a thorough and validated deconvolution of its molecular targets. The identification of specific binding partners will be instrumental in elucidating its mechanism of action and guiding its future development as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzenesulfonyl)acetamide and its derivatives represent a promising class of therapeutic agents with a range of biological activities.[1][2][3] Recent studies have highlighted their potential as multi-target inhibitors for anti-inflammatory and analgesic applications, specifically targeting COX-2, 5-LOX, and TRPV1.[4] The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of anticancer, antimicrobial, and anti-inflammatory drugs.[5] This document provides detailed protocols for designing and conducting in vivo efficacy studies to evaluate this compound in both inflammatory and oncology models.
I. Anti-Inflammatory and Analgesic Efficacy Study Design
This section outlines an in vivo study to assess the anti-inflammatory and analgesic properties of this compound, based on models of chemically-induced inflammation and pain.
Data Presentation: Summary of Anticipated Quantitative Data
The following tables are structured to present the key quantitative data from the proposed anti-inflammatory and analgesic studies.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | N | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 10 | |||||
| This compound | 10 | 10 | |||||
| This compound | 25 | 10 | |||||
| This compound | 50 | 10 | |||||
| Positive Control (e.g., Indomethacin) | 10 | 10 |
Table 2: Analgesic Effect of this compound in the Formalin Test in Mice
| Treatment Group | Dose (mg/kg) | N | Nociceptive Score (Early Phase: 0-5 min) | Nociceptive Score (Late Phase: 15-30 min) | % Inhibition (Early Phase) | % Inhibition (Late Phase) |
| Vehicle Control | - | 10 | ||||
| This compound | 10 | 10 | ||||
| This compound | 25 | 10 | ||||
| This compound | 50 | 10 | ||||
| Positive Control (e.g., Morphine) | 5 | 10 |
Experimental Protocols
A. Carrageenan-Induced Paw Edema in Mice [6][7][8][9]
This model is widely used to assess acute inflammation.[8]
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized for one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into five groups (n=10 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg). The test compound and vehicle are administered orally (p.o.) via gavage.[10][11][12][13]
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, and 3 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
B. Formalin-Induced Nociception in Mice
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.[4]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping and Dosing: Animals are divided into groups as described for the paw edema model. The test compound is administered 60 minutes before the formalin injection.
-
Induction of Nociception: 20 µL of 5% formalin solution is injected into the dorsal surface of the right hind paw.
-
Behavioral Scoring: Immediately after injection, the mice are placed in an observation chamber. The time spent licking, biting, or shaking the injected paw is recorded. The early phase is observed from 0-5 minutes, and the late phase is observed from 15-30 minutes post-injection.
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for both phases for each group. The percentage inhibition of nociception is calculated relative to the vehicle control group.
Visualization of Signaling Pathway and Workflow
Caption: Proposed mechanism of anti-inflammatory and analgesic action.
Caption: Workflow for the anti-inflammatory and analgesic study.
II. Anticancer Efficacy Study Design
Given the broad therapeutic potential of sulfonamide derivatives, this section outlines a study to evaluate the anticancer efficacy of this compound using a xenograft mouse model.
Data Presentation: Summary of Anticipated Quantitative Data
Table 3: Antitumor Efficacy of this compound in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg/day) | N | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 7 | Mean Tumor Volume (mm³) at Day 14 | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 8 | |||||
| This compound | 25 | 8 | |||||
| This compound | 50 | 8 | |||||
| Positive Control (e.g., Doxorubicin) | 5 | 8 |
Table 4: Body Weight Changes in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg/day) | N | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 7 | Mean Body Weight (g) at Day 14 | Mean Body Weight (g) at Day 21 | Mean % Body Weight Change |
| Vehicle Control | - | 8 | |||||
| This compound | 25 | 8 | |||||
| This compound | 50 | 8 | |||||
| Positive Control (e.g., Doxorubicin) | 5 | 8 |
Experimental Protocols
A. Human Tumor Xenograft Model [14][15]
This model is a standard for preclinical evaluation of anticancer drugs.[15][16]
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Animals: Female athymic nude mice (6-8 weeks old) are used.[15]
-
Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 tumor cells in a volume of 0.1 mL of a mixture of media and Matrigel into the right flank.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).[17] Mice are then randomly assigned to treatment groups (n=8 per group).
-
Dosing: Treatment is initiated. This compound can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily for 21 days.[10][18][19][20][21] The vehicle control and a positive control (e.g., a standard chemotherapeutic agent) are administered by the same route.
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured twice weekly using digital calipers.[17][22] Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[22]
-
Body Weight: Animal body weights are recorded twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, TGI is calculated.
-
-
Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
Visualization of a Potential Anticancer Signaling Pathway and Workflow
Caption: A potential anticancer signaling pathway targeted by the compound.
Caption: Workflow for the anticancer xenograft study.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]
- 4. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 9. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. mdpi.com [mdpi.com]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Formulation of 2-(Benzenesulfonyl)acetamide for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 2-(Benzenesulfonyl)acetamide, a compound of interest for preclinical animal research. Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on established methodologies for formulating poorly water-soluble benzenesulfonamide derivatives. It is imperative that small-scale pilot formulations are tested to determine the optimal vehicle for the specific animal model and route of administration.
Physicochemical Properties and Solubility (Predicted)
While experimental data for this compound is scarce, its chemical structure suggests it is likely a crystalline solid with poor aqueous solubility. A summary of predicted and known properties of structurally similar compounds is presented in Table 1. Researchers should perform their own solubility assessments in various pharmaceutically acceptable vehicles.
Table 1: Predicted Physicochemical Properties of this compound and Analogs
| Property | Predicted/Observed Value | Implication for Formulation |
| Molecular Weight | ~199.23 g/mol | Standard for small molecule drugs. |
| LogP | Predicted to be >2 | Indicates poor water solubility and preference for lipid environments. |
| Aqueous Solubility | Predicted to be low | Will likely require enabling formulation strategies. |
| Physical Form | Expected to be a solid | Requires dissolution or suspension for administration. |
| pKa | Estimated acidic proton on the acetamide | pH adjustment may be a viable strategy to enhance solubility if the pKa is in a pharmaceutically acceptable range. |
General Formulation Strategies for Poorly Soluble Compounds
A variety of approaches can be employed to formulate poorly soluble compounds like this compound for in vivo studies.[1][2][3][4] The choice of formulation will depend on the route of administration, the required dose, and the toxicology of the excipients.[5]
Common strategies include:
-
Solutions: Utilizing co-solvents, cyclodextrins, or adjusting the pH can achieve a true solution.[2][6]
-
Suspensions: Micronization of the drug substance suspended in an aqueous vehicle with a suspending agent.
-
Emulsions/Microemulsions: For highly lipophilic compounds, lipid-based formulations can enhance absorption.[3][7]
Experimental Protocols
Prior to preparing any formulation for in vivo use, it is crucial to ensure the sterility of all components and to work in a clean environment to prevent contamination.
Protocol for Oral Gavage Formulation (Suspension)
This protocol is suitable for administering this compound as a suspension, a common approach for oral dosing in rodents.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
-
Sterile graduated cylinders and beakers
-
Sterile stirring equipment
Procedure:
-
Accurately weigh the required amount of this compound.
-
If necessary, reduce the particle size of the compound by gentle grinding with a mortar and pestle.
-
Prepare the 0.5% CMC vehicle by slowly adding the CMC powder to sterile water while stirring continuously until fully dissolved.
-
In a sterile beaker, add a small amount of the vehicle to the weighed compound to create a paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
For a more uniform suspension, homogenize the mixture for 2-5 minutes.
-
Visually inspect for uniform suspension before each administration. Continuously stir during dosing to ensure homogeneity.
Table 2: Example Oral Suspension Formulation
| Component | Quantity for 10 mL | Purpose |
| This compound | 100 mg (for 10 mg/mL) | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose | 50 mg | Suspending Agent |
| Sterile Water for Injection | q.s. to 10 mL | Vehicle |
Protocol for Intravenous Injection Formulation (Co-Solvent)
For intravenous administration, a clear, sterile solution is mandatory. This protocol uses a co-solvent system to dissolve the compound. Note: Co-solvent formulations should be used with caution due to the potential for drug precipitation upon injection and vehicle-related toxicity.[5][8]
Materials:
-
This compound
-
Co-solvent system: e.g., 10% DMSO, 40% PEG400, 50% Saline
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the this compound and place it in a sterile vial.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the PEG400 and vortex to mix thoroughly.
-
Slowly add the saline to the mixture while vortexing to avoid precipitation.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any signs of precipitation before administration.
Table 3: Example Intravenous Co-Solvent Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing Agent |
| PEG400 | 40% | Co-solvent/Solubilizer |
| Saline (0.9% NaCl) | 50% | Vehicle |
Protocol for Intraperitoneal Injection Formulation (Nanosuspension)
Intraperitoneal injection can be an alternative route, and nanosuspensions can improve the dissolution rate of poorly soluble compounds.[9]
Materials:
-
This compound
-
Stabilizer: e.g., 2% (w/v) Poloxamer 188
-
Sterile Water for Injection
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Procedure:
-
Prepare a 2% Poloxamer 188 solution in sterile water.
-
Disperse the weighed this compound in the Poloxamer 188 solution to form a pre-suspension.
-
Process the pre-suspension through a high-pressure homogenizer or a bead mill according to the manufacturer's instructions.
-
Periodically measure the particle size until the desired nano-range is achieved (typically <500 nm).
-
The final nanosuspension should be stored under sterile conditions and re-dispersed by gentle shaking before use.
Table 4: Example Intraperitoneal Nanosuspension Formulation
| Component | Quantity for 10 mL | Purpose |
| This compound | 50 mg (for 5 mg/mL) | Active Pharmaceutical Ingredient |
| Poloxamer 188 | 200 mg | Stabilizer |
| Sterile Water for Injection | q.s. to 10 mL | Vehicle |
Visualizations
The following diagrams illustrate the described experimental workflows and a putative signaling pathway for benzenesulfonamide derivatives based on existing literature for related compounds.
Caption: Formulation workflows for different administration routes.
Caption: Putative anti-inflammatory signaling pathway.
Safety Precautions
When handling this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All procedures should be performed in a well-ventilated area or a chemical fume hood. Researchers should consult the Safety Data Sheet (SDS) for the compound and all excipients before work commences.
Disclaimer: These protocols are intended as a starting point for formulation development. The stability and suitability of any formulation should be thoroughly evaluated before in vivo use. The optimal formulation will be compound and species-specific.
References
- 1. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzenesulfonyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting for the synthesis of 2-(Benzenesulfonyl)acetamide. Below you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, a representative experimental protocol, and process diagrams to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach is the N-alkylation of benzenesulfonamide with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. This reaction typically requires a base to deprotonate the sulfonamide nitrogen, creating a nucleophile that then displaces the halide. Polar aprotic solvents like DMF or DMSO are often used to facilitate this type of reaction.[1]
Q2: What are the primary challenges in this synthesis that can lead to low yield?
The main challenges in the N-alkylation of sulfonamides include:
-
Low Nucleophilicity: The sulfonamide proton is acidic, but the resulting anion can be poorly nucleophilic. This can lead to slow or incomplete reactions.[1]
-
Side Reactions: Although less common with primary sulfonamides, N,N-dialkylation can occur if the newly formed product is deprotonated and reacts with another equivalent of the alkylating agent.[1][2]
-
Reagent Stability: The alkylating agent, 2-haloacetamide, can be susceptible to hydrolysis, especially under basic conditions. The quality and dryness of reagents and solvents are critical.[3]
-
Poor Solubility: Depending on the chosen solvent and base, the sulfonamide salt may have poor solubility, hindering the reaction rate.[4]
Q3: How can the crude this compound be purified?
Standard purification techniques are effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often the first choice for obtaining crystalline material. If recrystallization is challenging or impurities persist, column chromatography on silica gel is a reliable alternative for achieving high purity.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Base Strength or Amount: The sulfonamide proton (pKa ~10) requires a sufficiently strong base for deprotonation. | - Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu). - Ensure at least one equivalent of base is used.[1] |
| Poor Reagent Quality: Moisture can hydrolyze the haloacetamide alkylating agent. | - Use anhydrous solvents (e.g., dry DMF, DMSO, or THF).[1] - Ensure benzenesulfonamide is dry and pure. | |
| Low Reaction Temperature: The reaction may have a high activation energy, requiring thermal input to proceed at a practical rate. | - Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction progress by TLC.[4] | |
| Poor Leaving Group: The reactivity of the haloacetamide follows the trend I > Br > Cl. | - If using 2-chloroacetamide with low reactivity, consider switching to 2-bromoacetamide or preparing 2-iodoacetamide in situ.[6] | |
| Reaction Stalls / Incomplete Conversion | Inadequate Reaction Time: The reaction may be sluggish due to steric hindrance or low nucleophilicity. | - Increase the reaction time and monitor periodically using TLC until the starting material is consumed.[4] |
| Precipitation of Reactants: The sulfonamide salt may precipitate from the solution, halting the reaction. | - Choose a solvent that better solubilizes the reagents and intermediates, such as DMF or DMSO.[1] | |
| Formation of Multiple Byproducts | N,N-Dialkylation: The mono-alkylated product is deprotonated and reacts again with the alkylating agent. | - Use a controlled stoichiometry with only a slight excess (1.05-1.1 equivalents) of the 2-haloacetamide. - Add the alkylating agent dropwise to the solution of the deprotonated sulfonamide to maintain a low concentration.[1] |
| Decomposition: High temperatures or prolonged reaction times can lead to the degradation of reactants or products. | - Optimize the temperature and time based on TLC analysis. Avoid excessive heating.[1] | |
| Difficult Product Isolation / Oily Product | Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove completely. | - After aqueous workup and extraction, wash the organic layer thoroughly with water and brine to remove residual DMF/DMSO. - Dry the product under high vacuum for an extended period. |
| Impurity-Induced Oiling: The presence of unreacted starting materials or byproducts can prevent crystallization. | - Purify the crude product using column chromatography on silica gel to remove impurities before attempting recrystallization.[5] |
Data Presentation
The following table summarizes typical yields for analogous N-alkylation reactions of various sulfonamides, which can serve as a benchmark for what might be expected.
| Sulfonamide | Alkylating Agent | Base / Conditions | Solvent | Yield (%) | Reference |
| p-Toluenesulfonamide | 1-Phenethyl trichloroacetimidate | Thermal (no base) | Toluene | 86% | [4][7] |
| Benzenesulfonamide | 1-Phenylethyl trichloroacetimidate | Thermal (no base) | Toluene | 72% | [4] |
| 2-Nitrobenzenesulfonamide | 1-Phenethyl trichloroacetimidate | BF₃·OEt₂ | DCM | 70% | [4] |
| p-Toluenesulfonamide | Benzyl Alcohol | Mn(I) PNP pincer catalyst, K₂CO₃ | Xylenes | 95% | [5] |
| N-(4-sulfamoylphenyl) acetamide | 2-Chloroacetyl chloride | K₂CO₃ | Acetone | ~70% (implied) | [8] |
Experimental Protocols
Representative Protocol: N-Alkylation of Benzenesulfonamide with 2-Chloroacetamide
This protocol is a representative method based on standard procedures for the N-alkylation of sulfonamides.[1][2]
Materials:
-
Benzenesulfonamide (1.0 eq)
-
2-Chloroacetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the sulfonamide).
-
Addition of Alkylating Agent: Add 2-chloroacetamide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzenesulfonamide spot is no longer visible (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Flowchart
Caption: A logical flow for diagnosing and addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Technical Support Center: 2-(Benzenesulfonyl)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(Benzenesulfonyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the reaction of benzenesulfonyl chloride with 2-aminoacetamide. This is a classic nucleophilic acyl substitution reaction where the amino group of 2-aminoacetamide attacks the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as pyridine or sodium carbonate, is commonly used to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3]
Q2: What are the most common side products I should expect during the synthesis?
A2: Based on the general principles of sulfonamide synthesis, the following side products are commonly encountered:
-
Benzenesulfonic acid: This forms from the hydrolysis of the benzenesulfonyl chloride starting material in the presence of water.[4]
-
Unreacted starting materials: Residual benzenesulfonyl chloride and 2-aminoacetamide may be present in the crude product.[4]
-
Bis(benzenesulfonyl)amine derivatives: Although less common with primary amines under controlled conditions, the formation of a di-substituted product is possible.
-
Other process-related impurities: Depending on the solvent and base used, other minor impurities can be formed.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The product, being more polar than the sulfonyl chloride but likely less polar than the amino acid derivative, should have a distinct Rf value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Hydrolysis of Benzenesulfonyl Chloride: The presence of moisture can consume the starting material. 3. Poor Nucleophilicity of Amine: While 2-aminoacetamide is reasonably nucleophilic, suboptimal pH can affect its reactivity. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting amine is consumed.[4] 2. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 3. Optimize Base and pH: Use a non-nucleophilic base like pyridine or 2,6-lutidine to maintain an optimal pH for the reaction. |
| Presence of Multiple Spots on TLC | 1. Formation of Side Products: As discussed in the FAQs, side products are common. 2. Degradation of Product: The product might be unstable under the reaction or workup conditions. | 1. Purification: Purify the crude product using column chromatography or recrystallization. 2. Mild Workup: Use a mild aqueous workup and avoid extreme pH or high temperatures during purification. |
| Product is Difficult to Purify | 1. Co-eluting Impurities: A side product may have a similar polarity to the desired product. 2. Oily Product: The product may not crystallize easily. | 1. Optimize Chromatography: Try different solvent systems for column chromatography or use High-Performance Liquid Chromatography (HPLC) for purification.[5][7] 2. Trituration/Recrystallization: Try triturating the oil with a non-polar solvent to induce crystallization or attempt recrystallization from a variety of solvent systems. |
| Characterization Data (NMR, MS) is Inconsistent | 1. Presence of Impurities: Even small amounts of impurities can complicate spectral analysis. 2. Incorrect Structure: The reaction may have yielded an unexpected isomer or rearranged product. | 1. Repurify the Sample: Ensure the sample is of high purity before analysis. 2. Thorough Spectral Analysis: Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm the structure and connectivity of the molecule. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
2-aminoacetamide hydrochloride
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-aminoacetamide hydrochloride (1.0 eq) in anhydrous DCM, add pyridine (2.2 eq) at 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthesis of this compound from its reactants.
Caption: Common side reactions in this compound synthesis.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Biological Assays for 2-(Benzenesulfonyl)acetamide
Welcome, researchers, to your dedicated technical support resource for optimizing biological assays involving 2-(Benzenesulfonyl)acetamide and its derivatives. This guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during assay development and execution. Drawing from established scientific principles and practical experience, we will address specific issues in a direct question-and-answer format, empowering you to generate robust and reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers often have before starting their experiments with this compound.
Q1: What are the known biological targets of this compound and its derivatives?
A1: The benzenesulfonamide scaffold is a well-established pharmacophore known to interact with a variety of biological targets. While research on the parent compound "this compound" is less extensive, its derivatives have been shown to be potent inhibitors of several enzyme families. Key targets include:
-
Carbonic Anhydrases (CAs): Numerous benzenesulfonamide derivatives are potent inhibitors of various CA isoforms, which are involved in processes like pH regulation and have implications in glaucoma, epilepsy, and cancer.[1][2][3]
-
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Certain N-(benzenesulfonyl)acetamide derivatives have demonstrated inhibitory activity against COX-2 and 5-LOX, enzymes central to the inflammatory cascade.[4]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel, involved in pain and inflammation, is another target for some N-(benzenesulfonyl)acetamide derivatives.[4]
-
Other Enzymes: The broader class of sulfonamides has been shown to inhibit other enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.[5] Additionally, some derivatives have shown potential as inhibitors of dihydropteroate synthase (DHPS) in bacteria.[6]
It is crucial to determine the specific target of your derivative and select an appropriate assay format.
Q2: I need to prepare a stock solution of this compound. What is its solubility, and which solvent should I use?
-
Benzenesulfonamide: Has an aqueous solubility of ≥1.27 mg/mL.[7]
-
Acetamide: Is highly soluble in water.[8]
The presence of the hydrophobic benzene ring in this compound will significantly reduce its aqueous solubility compared to acetamide alone.
Recommendation:
-
Primary Solvent: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO) .
-
Working Solutions: For your assay, dilute the DMSO stock solution into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (ideally ≤0.5%) , as higher concentrations can have direct effects on cell viability and enzyme activity.[9]
Q3: How stable is this compound in aqueous assay buffers?
A3: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature due to the potential for hydrolysis of the sulfonamide bond.
-
pH: Benzenesulfonamides are generally more stable in neutral to slightly acidic conditions. Hydrolysis is known to occur under both strongly acidic and strongly basic conditions.[10][11][12] One study on a related compound, flutamide, showed maximum stability in the pH range of 3.0-5.0.[13][14]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[12][13]
Recommendation:
-
For initial experiments, use a buffer in the pH range of 6.0-7.5 .
-
Avoid prolonged incubation at elevated temperatures (e.g., 37°C or higher) unless required by the specific assay protocol. If high temperatures are necessary, consider running a time-course experiment to assess compound stability.
-
Prepare fresh working solutions of the compound in your assay buffer daily.
II. Troubleshooting Guide: Biochemical Assays (e.g., Enzyme Inhibition)
This section provides solutions to common problems encountered during in vitro biochemical assays.
Problem 1: High variability between replicate wells or poor Z'-factor.
-
Possible Cause 1: Compound Precipitation.
-
Why it happens: The aqueous solubility of your this compound derivative may be lower than the concentration used in the assay, leading to the formation of microscopic precipitates.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation.
-
Solubility Check: Perform a simple solubility test by preparing your compound at the highest assay concentration in the assay buffer and observing it over time for any cloudiness or precipitate formation.
-
Reduce Final DMSO Concentration: If you are using a high concentration of your DMSO stock, the "solvent crash" upon dilution into aqueous buffer can cause precipitation. Try using a lower stock concentration and a correspondingly larger volume for dilution, while keeping the final DMSO concentration consistent and low.
-
Test Lower Compound Concentrations: If solubility is a persistent issue, you may need to test a lower concentration range of your compound.
-
-
-
Possible Cause 2: Promiscuous Inhibition by Compound Aggregation.
-
Why it happens: Some organic molecules can form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[11][12][15][16]
-
Troubleshooting Steps:
-
Detergent Test: A common method to identify aggregate-based inhibition is to include a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in your assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration. In contrast, the IC50 of an aggregate-based inhibitor will often increase with increasing enzyme concentration.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of aggregates in your compound solution.[16]
-
-
Problem 2: The observed inhibitory activity is weak or non-existent.
-
Possible Cause 1: Compound Instability.
-
Why it happens: As discussed in the FAQs, the sulfonamide bond can be susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use an analytical method like HPLC-MS to confirm the purity and integrity of your compound stock solution and a sample from your assay plate after incubation.
-
Optimize Buffer and Incubation Conditions: If degradation is observed, consider using a buffer with a pH closer to neutral and minimizing incubation times and temperatures.
-
-
-
Possible Cause 2: Incorrect Assay Conditions for the Target.
-
Why it happens: The chosen assay buffer, co-factors, or substrate concentration may not be optimal for the specific enzyme being studied.
-
Troubleshooting Steps:
-
Review Literature: Consult the literature for established assay conditions for your target enzyme.
-
Optimize Substrate Concentration: Ensure you are using a substrate concentration that is appropriate for an inhibition assay (typically at or below the Km).
-
Check Co-factor Requirements: Confirm that all necessary co-factors are present in the assay buffer at their optimal concentrations.
-
-
III. Troubleshooting Guide: Cell-Based Assays
This section focuses on challenges specific to assays conducted in a cellular context.
Problem 1: High cytotoxicity observed, even at low compound concentrations.
-
Possible Cause 1: DMSO Toxicity.
-
Why it happens: While a common solvent, DMSO can be toxic to cells, especially sensitive cell lines or when used at concentrations above 0.5%.
-
Troubleshooting Steps:
-
Run a DMSO Dose-Response Curve: Before testing your compound, determine the maximum tolerated concentration of DMSO for your specific cell line by running a vehicle-only dose-response curve and assessing cell viability.
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all wells (including controls) to avoid solvent-induced artifacts.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Why it happens: Your this compound derivative may be interacting with unintended cellular targets, leading to toxicity.[1][17]
-
Troubleshooting Steps:
-
Structural Analogs: Test structurally similar but inactive analogs of your compound. If these analogs do not show cytotoxicity, it suggests the observed effect is specific to your compound of interest.
-
Counter-Screening: If resources permit, perform a broader off-target screening against a panel of common toxicity targets.
-
-
Problem 2: Inconsistent results or "edge effects" in multi-well plates.
-
Possible Cause 1: Evaporation.
-
Why it happens: The outer wells of a multi-well plate are more prone to evaporation during long incubation periods, leading to increased concentrations of compounds and media components.
-
Troubleshooting Steps:
-
Use a Humidified Incubator: Ensure your incubator has adequate humidity levels.
-
Seal Plates: Use plate sealers for long incubations.
-
Avoid Outer Wells: A common practice is to fill the outer wells with sterile water or media without cells and not use them for data collection.
-
-
-
Possible Cause 2: Temperature Gradients.
-
Why it happens: Uneven temperature across the plate can lead to variations in cell growth and compound activity.
-
Troubleshooting Steps:
-
Equilibrate Plates: Allow plates to equilibrate to room temperature before adding reagents and to the incubator temperature before starting measurements.
-
Incubator Maintenance: Ensure your incubator is properly calibrated and provides uniform temperature distribution.
-
-
IV. Data Interpretation and Assay Interference
Q: My compound appears to be a hit, but I'm concerned about potential assay artifacts. What should I look out for?
A: It is essential to be vigilant for potential assay interference, especially with compounds containing moieties like sulfonamides.
-
Fluorescence Interference:
-
Quenching: Some sulfonamide-containing compounds have been reported to quench the fluorescence of certain dyes.[1] If you are using a fluorescence-based readout, your compound may be artificially reducing the signal.
-
Autofluorescence: Conversely, your compound may be inherently fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
Troubleshooting:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without the enzyme or cells to check for autofluorescence.
-
Test an Alternative Detection Method: If possible, confirm your results using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).
-
-
Promiscuous Inhibition: As discussed in the biochemical assay troubleshooting section, be aware of the potential for non-specific inhibition due to compound aggregation. The detergent test is a valuable tool to rule this out.[12][15][16]
V. Experimental Protocols & Visualizations
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium, ranging from 5% down to 0.01%. Also, include a "no DMSO" control.
-
Treatment: Replace the culture medium in the wells with the DMSO dilutions.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content.
-
Data Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerated concentration.
Protocol 2: Detergent Test for Promiscuous Inhibition
-
Prepare Two Sets of Assay Buffers: One with your standard assay buffer and another supplemented with 0.01% Triton X-100.
-
Run Parallel Inhibition Assays: Perform your enzyme inhibition assay with a full dose-response curve of your this compound derivative in both the standard and the detergent-containing buffer.
-
Data Analysis: Compare the IC50 values obtained from the two conditions. A significant rightward shift (i.e., a higher IC50) in the presence of Triton X-100 is indicative of aggregate-based inhibition.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in assays with this compound.
VI. References
-
Journal of the Korean Chemical Society. (n.d.). Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides. Retrieved from --INVALID-LINK--
-
Sci-Hub. (n.d.). ChemInform Abstract: Kinetics and Mechanism of the Hydrolysis of N(Benzenesulfonyl)benzimidoyl Chlorides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 10). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from --INVALID-LINK--
-
Ezeokonkwo, M. A., Okoro, U. C., Festus, C., & Enekwa, M. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 614. --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 6). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Experimental solubility ( ) and calculated solubility according to the regular solutions model of Hildebrand ( ) of ACP as a function of the solubility parameter of the solvent mixtures at 298.15 K. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023, January 15). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Physicochemical Properties of 2-Benzenesulphonyl-acetamidine: A Technical Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, September). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation-Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and.... Retrieved from --INVALID-LINK--
-
Pakistan Journal of Pharmaceutical Sciences. (2014, May). Synthesis of some new biologically active N-substituted-2″- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2025, May 1). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2014, May). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Retrieved from --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from --INVALID-LINK--
-
Usiena AIR. (2023, April 19). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from --INVALID-LINK--
-
Bienta. (2025). Aqueous Solubility Assay. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 6). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2021, August 16). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-N-(phenylsulfonyl)acetamide. PubChem. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and Mechanism of the Hydrolysis of N-(Benzenesulfonyl) benzimidoyl Chlorides -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
"2-(Benzenesulfonyl)acetamide" stability issues in solution
This technical support center provides guidance on the stability of 2-(Benzenesulfonyl)acetamide in solution for researchers, scientists, and drug development professionals. The information is based on the general behavior of the sulfonamide and N-acylsulfonamide classes of compounds, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemistry of the N-acylsulfonamide functional group, the primary stability concerns for this compound in solution are hydrolysis, photodegradation, and oxidation. The rates of these degradation pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound solutions?
A2: Sulfonamides are generally most stable in neutral to alkaline solutions.[1][2] Acidic conditions can lead to hydrolysis of the sulfonamide bond. Therefore, it is recommended to maintain a pH above 4 for aqueous solutions of this compound to minimize hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a sulfonamide group can be susceptible to photodegradation. Exposure to light, particularly UV light, can cause cleavage of the sulfonamide bond. It is advisable to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products are likely to result from the cleavage of the S-N bond in the sulfonamide group. This would yield benzenesulfonic acid and acetamide. Under photolytic conditions, SO2 extrusion might also occur.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C).
-
Protect solutions from light by using amber vials or storing them in the dark.
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Use buffered solutions to maintain a neutral or slightly alkaline pH (pH 7-9).
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Prepare fresh solutions for critical experiments.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity over time.
This issue may be due to the degradation of this compound in your experimental solution.
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your stock and working solutions. If the pH is acidic, adjust it to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer.
-
Protect from Light: Ensure that your solutions are always protected from light. Use amber vials and minimize exposure to ambient light during experiments.
-
Control Temperature: Avoid exposing solutions to high temperatures. Store stock solutions at 2-8 °C and prepare working solutions fresh before use.
-
Assess for Oxidizing Agents: If your experimental system contains known oxidizing agents, consider their potential to degrade the compound. If possible, use de-gassed solvents and consider the addition of an antioxidant if it does not interfere with your experiment.
-
Perform a Stability Study: If the problem persists, it is recommended to perform a simple stability study under your specific experimental conditions. Analyze the concentration of this compound at different time points to determine its degradation rate.
Data Presentation
Table 1: Example pH-Dependent Hydrolysis of a Hypothetical N-Acylsulfonamide at 25°C
| pH | Half-life (t½) in days (Example Data) |
| 4.0 | 30 |
| 7.0 | > 365 |
| 9.0 | > 365 |
Disclaimer: The data in this table is for illustrative purposes only and is based on the general stability of sulfonamides. It does not represent experimental data for this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Hydrolysis Study
This protocol outlines a general method for assessing the hydrolytic stability of this compound.
-
Preparation of Solutions:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare buffer solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
-
Incubation:
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL.
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Incubate the solutions at a constant temperature (e.g., 40°C or 60°C) and protect them from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately quench the degradation by neutralizing the pH if necessary.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: General Procedure for Photostability Study
This protocol provides a general method for evaluating the photostability of this compound.
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
-
Exposure:
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Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
-
Sampling and Analysis:
-
Withdraw aliquots from both the exposed and control samples at specified time points.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the concentration of this compound in the exposed sample to that in the control sample to determine the extent of photodegradation.
-
Visualizations
References
Technical Support Center: 2-(Benzenesulfonyl)acetamide in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzenesulfonyl)acetamide. The following information is designed to address common challenges, particularly concerning solubility, during the execution of in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Specific experimental data for the physicochemical properties of this compound are not extensively available in public literature. However, we can infer some properties based on structurally similar compounds like benzenesulfonamide. It is crucial to experimentally determine the properties of your specific batch.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1] The abrupt change in solvent polarity causes the compound to come out of solution.[1]
To prevent this, you can try the following troubleshooting steps:
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Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity to your cells.[1]
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Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, first create an intermediate dilution in a small volume of serum-free media or Phosphate-Buffered Saline (PBS). Gently vortex this intermediate dilution and then add it to your final culture volume.[1]
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Increase Stock Concentration: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to the cell culture medium. This reduces the final DMSO concentration and can help prevent precipitation.[1]
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Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[1]
Q3: Are there alternative solvents I can use if my compound is still insoluble or if my cells are sensitive to DMSO?
A3: Yes, several other organic solvents can be used for in vitro assays. However, it is critical to determine the maximum concentration that your specific cell line can tolerate without affecting viability.[1] Some common alternatives to DMSO include:[1]
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Ethanol
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Methanol
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Dimethylformamide (DMF)
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Dimethylacetamide (DMA)
Always perform a solvent tolerance study for your specific cell line before proceeding with your main experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: Visible precipitate forms immediately or over time after adding the this compound stock solution to your aqueous assay buffer.
-
Possible Causes:
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The concentration of the compound exceeds its aqueous solubility.
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The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.
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The pH of the buffer is not optimal for the compound's solubility.
-
-
Solutions:
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Determine Aqueous Solubility: Perform a solubility test to find the maximum soluble concentration in your specific buffer.
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Reduce Final Compound Concentration: If possible, lower the working concentration of the compound in your assay.
-
Optimize Co-Solvent Concentration: Ensure the final percentage of the organic solvent is minimized, ideally below 1%.
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pH Adjustment: Investigate the effect of pH on the solubility of this compound and adjust your buffer accordingly, ensuring the pH is compatible with your assay.
-
Issue 2: Inconsistent Assay Results
-
Symptom: High variability in results between replicate wells or experiments.
-
Possible Causes:
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Incomplete dissolution of the compound in the stock solution.
-
Precipitation of the compound in the assay plate over time.
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Degradation of the compound in the stock solution or assay buffer.
-
-
Solutions:
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Ensure Complete Dissolution of Stock: Vortex the stock solution thoroughly. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of the compound's stability at this temperature.[1]
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Visual Inspection: Before and after adding the compound to your assay plate, visually inspect for any signs of precipitation.
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Fresh Stock Preparation: Prepare fresh stock solutions for each experiment to minimize issues with compound degradation.
-
Solubility in Assay Media: Confirm the solubility of the compound in the final assay media, including any serum or other additives.
-
Data Presentation
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | Benzenesulfonamide | N-Acetylsulfanilyl Chloride |
| Molecular Formula | C₆H₇NO₂S | C₈H₈ClNO₃S |
| Molecular Weight | 157.19 g/mol | 233.67 g/mol |
| Melting Point | 149-152 °C | 149 °C |
| pKa | 10.0 | - |
| logP | 0.3 | 1.3 |
| Aqueous Solubility | ≥1.27 mg/mL (with ultrasonic) | - |
| Appearance | White to off-white crystalline solid | Light yellow to tan powder |
This data is provided as a reference and may not be representative of this compound. Experimental determination is recommended.[2]
Table 2: General Solubility of Acetamide in Various Solvents
| Solvent | Solubility | Notes |
| Water | Highly soluble (2250 g/L at 20°C) | The parent acetamide is very soluble in water. Derivatives may have significantly lower aqueous solubility.[1] |
| Ethanol | Soluble | A common alternative to DMSO.[1] |
| DMSO | Soluble | A common solvent for preparing stock solutions of poorly soluble compounds.[1] |
Researchers should experimentally determine the solubility of their specific this compound derivative.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.[1]
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Add Solvent: Add the appropriate volume of anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration.
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Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but the compound's stability at this temperature should be considered.[1]
-
Sterile Filtration (Optional): If required for your application, sterile filter the stock solution using a 0.22 µm syringe filter that is compatible with the organic solvent.[1]
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
This protocol is crucial for establishing the highest concentration of a solvent (e.g., DMSO) that can be used in your cell-based assay without causing significant cytotoxicity.[1]
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Seed Cells: Seed your cells of interest in a 96-well plate at a density that will prevent confluency by the end of the experiment. Allow the cells to adhere overnight.[1]
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Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium.
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Treat Cells: Remove the old medium and add the medium containing the different solvent concentrations to the cells. Include a "no solvent" control.[1]
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Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[1]
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Assess Cell Viability: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue) according to the manufacturer's instructions.[1]
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Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control.[1]
Visualizations
Caption: A generalized workflow for preparing and using a compound stock solution in an in vitro assay.
Caption: A troubleshooting decision tree for addressing compound precipitation in aqueous media.
References
Technical Support Center: Troubleshooting "2-(Benzenesulfonyl)acetamide" Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the compound "2-(Benzenesulfonyl)acetamide" in biochemical assays. While direct literature on the specific interference profile of this compound is limited, this guide addresses common issues associated with small molecules containing sulfonyl and acetamide moieties, which can lead to false positives or negatives in experimental results.
Frequently Asked Questions (FAQs)
Q1: My assay shows unexpected activity with this compound. What are the potential causes?
A1: Unexpected activity from a test compound like this compound can stem from several factors beyond specific, on-target effects. These often fall into the category of assay interference. Common causes include:
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Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions. This is a frequent cause of false positives in high-throughput screening (HTS).[1]
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Interference with Detection Method: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to inaccurate measurements.
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Chemical Reactivity: The sulfonamide group can potentially interact with assay components, such as thiol groups in enzymes (e.g., in cysteine proteases), which could lead to non-specific inhibition.
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Contamination: Impurities from the synthesis of this compound, such as residual metals or other organic molecules, can be the source of the observed activity.[2]
Q2: How can I determine if this compound is forming aggregates in my assay?
A2: A key experiment to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[3] If the inhibitory activity of the compound is significantly reduced in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism.
Q3: What steps can I take if I suspect my compound is interfering with the assay's optical detection system?
A3: To check for optical interference, you should run control experiments where you measure the assay signal in the presence of this compound but without the biological target (e.g., the enzyme). You can also perform a spectral scan of the compound to see if its absorbance or fluorescence spectrum overlaps with your assay's detection wavelengths. If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., from a fluorescence-based to a luminescence-based readout).[3]
Q4: Could the benzenesulfonyl group be reacting with components in my assay?
A4: Yes, sulfonamide derivatives can sometimes exhibit reactivity. To test for potential reactivity with thiol-containing reagents, such as Dithiothreitol (DTT), which is often present in enzyme assays, you can compare the IC50 value of your compound in the presence and absence of a high concentration of DTT. A significant shift in the IC50 value would suggest a reactive interference.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Symptoms:
-
Poorly defined dose-response curve.
-
IC50 values vary significantly between experimental runs.
-
High slope on the inhibition curve.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Compound Aggregation | Perform the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency in the presence of detergent suggests aggregation.[3] |
| Poor Solubility | Visually inspect the compound in the assay buffer for precipitation. Determine the compound's kinetic solubility. If solubility is an issue, consider using a different solvent or lowering the highest tested concentration. |
| Time-Dependent Inhibition | Vary the pre-incubation time of the compound with the target protein. If the IC50 decreases with longer pre-incubation, it may indicate a time-dependent or covalent inhibition mechanism. |
Issue 2: High Background Signal in the Presence of the Compound
Symptoms:
-
Assay signal is elevated in wells containing this compound, even in the absence of the enzyme or other key reagents.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Compound Auto-fluorescence | Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of the assay. |
| Light Scattering | For absorbance-based assays, insoluble compound particles can scatter light, leading to a false high reading. Centrifuge the plate before reading or check for turbidity. |
| Contamination with Fluorescent Impurities | Analyze the purity of the compound stock using methods like HPLC-UV/MS. |
Experimental Protocols
Protocol 1: Detergent Assay to Test for Compound Aggregation
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Prepare Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Compound Dilutions: Prepare serial dilutions of this compound in both the detergent-containing and detergent-free buffers.
-
Assay Setup: Perform your standard biochemical assay in parallel using both sets of buffers and compound dilutions.
-
Incubation and Measurement: Add the enzyme and substrate according to your established protocol and measure the activity.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant rightward shift (higher IC50) in the presence of the detergent is indicative of aggregation-based activity.[3]
Protocol 2: Thiol Reactivity Test
-
Prepare Buffers: Prepare two sets of your assay buffer: one with your standard concentration of DTT (if any) and another with a high concentration of DTT (e.g., 1 mM). If your buffer does not normally contain DTT, use one buffer with and one without 1 mM DTT.
-
Compound Dilutions: Prepare serial dilutions of this compound in both buffers.
-
Assay Setup: Run your standard enzymatic assay in parallel with both buffer conditions.
-
Pre-incubation: Pre-incubate the enzyme with the compound dilutions in both buffers for 30 minutes.
-
Initiate Reaction: Add the substrate to start the reaction and measure the rate.
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Analyze Data: Compare the IC50 values obtained under low/no DTT and high DTT conditions. A significant change suggests that the compound may be reacting with thiols.[3]
Visualizations
Caption: A logical workflow for diagnosing and mitigating assay interference.
Caption: Potential mechanisms of non-specific assay interference.
References
Technical Support Center: Investigating Assay Artifacts for 2-(Benzenesulfonyl)acetamide
This technical support center provides troubleshooting guidance for researchers using "2-(Benzenesulfonyl)acetamide" in various experimental assays. While not definitively classified as a Pan-Assay Interference Compound (PAIN), its chemical structure contains moieties that have the potential to cause assay artifacts. This guide offers a structured approach to identifying and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay artifacts with this compound?
A1: The structure of this compound contains a benzenesulfonyl group and an acetamide group. While these are common in many bioactive compounds, they can sometimes contribute to assay interference through several mechanisms:
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Compound Aggregation: At higher concentrations, molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
-
Autofluorescence: The aromatic ring system may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
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Chemical Reactivity: The acetamide moiety, particularly the α-carbon to the carbonyl group, could potentially be susceptible to nucleophilic attack under certain conditions, although it is not a classic reactive group. The sulfonyl group can also influence the reactivity of the molecule.
Q2: I'm observing unexpected inhibition in my enzyme assay. Could this compound be the cause?
A2: It's possible. Non-specific inhibition is a common artifact. To investigate this, we recommend performing the following control experiments:
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Detergent Titration: Perform your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, it suggests that the inhibition may be due to compound aggregation.
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Enzyme Concentration Dependence: Vary the concentration of your enzyme. A true inhibitor's IC50 value should be independent of the enzyme concentration, whereas a non-specific inhibitor's apparent potency may change.
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Time-Dependent Inhibition: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification or a slow-binding mechanism, which could be a source of artifacts.
Q3: My fluorescence-based assay is showing a high background signal when I add this compound. What should I do?
A3: This could be due to the compound's intrinsic fluorescence (autofluorescence). To confirm this, you should:
-
Measure Compound Fluorescence: In a plate reader, measure the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used in your assay.
-
Spectral Scan: If your instrument allows, perform a full excitation and emission scan of the compound to identify its fluorescence profile and see if it overlaps with your assay's fluorophore.
-
Use an Orthogonal Assay: If significant autofluorescence is confirmed, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to validate your results.
Troubleshooting Guides
Guide 1: Investigating Potential Compound Aggregation
This guide provides a workflow to determine if this compound is causing assay artifacts through aggregation.
Caption: Workflow for troubleshooting compound aggregation.
Guide 2: Assessing Autofluorescence Interference
This guide outlines the steps to identify and mitigate autofluorescence from this compound in fluorescence-based assays.
Caption: Workflow for troubleshooting autofluorescence.
Guide 3: Evaluating Potential Thiol Reactivity
This guide details a workflow to assess if this compound is reacting with cysteine residues in your protein of interest.
Caption: Workflow for troubleshooting thiol reactivity.
Experimental Protocols
Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation
Objective: To determine if the inhibitory activity of a compound is due to the formation of aggregates.
Materials:
-
Your standard enzyme assay components (enzyme, substrate, buffer)
-
This compound stock solution
-
Triton X-100 (10% stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions in a microplate.
-
Set 1 (Control): Perform your standard enzyme inhibition assay with a dilution series of this compound.
-
Set 2 (Detergent): To the assay buffer, add Triton X-100 to a final concentration of 0.01% (v/v). Then, perform the enzyme inhibition assay with the same dilution series of this compound.
-
Incubate both sets of reactions according to your standard protocol.
-
Measure the enzyme activity using a microplate reader.
-
Data Analysis: Calculate the IC50 values for both conditions. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is at least partially due to aggregation.
Protocol 2: Autofluorescence Measurement
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a dilution series of this compound in the assay buffer in a microplate. Include wells with assay buffer only as a blank.
-
Place the plate in the microplate reader.
-
Set the excitation and emission wavelengths to match those used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under the assay conditions.
Protocol 3: Thiol Reactivity Assay using DTT
Objective: To assess if a compound's activity is due to its reactivity with thiol groups (cysteine residues).
Materials:
-
Your standard enzyme assay components
-
This compound stock solution
-
Dithiothreitol (DTT) (1 M stock solution)
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions.
-
Set 1 (Control): Perform your standard enzyme inhibition assay with a dilution series of this compound.
-
Set 2 (DTT): Add DTT to your assay buffer to a final concentration of 1 mM. Pre-incubate your enzyme in this buffer for 15-30 minutes at room temperature. Then, perform the enzyme inhibition assay with the same dilution series of this compound.
-
Incubate and measure enzyme activity as per your standard protocol.
-
Data Analysis: Compare the IC50 values from both sets of experiments. A significant decrease in potency in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile.[1]
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the promiscuous activity of this compound across a wide range of assays. Researchers encountering unexpected activity with this compound are encouraged to perform the troubleshooting steps outlined above. For context, related N-(benzenesulfonyl)acetamide derivatives have shown a range of biological activities, but this does not directly imply assay interference.[2][3]
| Compound Class | Target(s) | Reported IC50 Values | Reference |
| N-(benzene sulfonyl)acetamide derivatives | COX-2/5-LOX/TRPV1 | 0.008 - 0.31 µM | [2] |
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs | Analgesic Targets | Not specified | [3] |
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(Benzenesulfonyl)acetamide in DMSO Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "2-(Benzenesulfonyl)acetamide" in DMSO stock solutions. While specific stability data for this compound is not extensively documented in publicly available literature, this guide offers best practices and troubleshooting advice based on general principles of small molecule stability in DMSO and the known behavior of related chemical structures, such as sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To ensure the highest quality stock solution, follow these steps:
-
Use High-Quality Reagents: Start with anhydrous DMSO to minimize water content, which can affect compound solubility and stability.
-
Accurate Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the solid to the appropriate volume of DMSO. To aid dissolution, you can gently vortex the solution. If needed, brief sonication or warming to 37°C can be applied, but be cautious as heat can degrade some compounds.
-
Visual Inspection: Ensure the compound is fully dissolved and the solution is clear before storage.
Q2: How should I store my DMSO stock solution of this compound?
A2: Proper storage is crucial for maintaining the integrity of your compound. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in a dark, dry place.[1]
Q3: What are the signs of potential degradation or instability in my DMSO stock solution?
A3: Be aware of the following indicators:
-
Precipitation: The appearance of solid particles in a solution that was previously clear. This can be caused by changes in temperature, water absorption by DMSO, or exceeding the solubility limit.
-
Color Change: Any noticeable change in the color of the solution.
-
Inconsistent Experimental Results: A decrease in the expected activity or variability in your assay results over time can be a sign of compound degradation.[1]
Q4: My this compound precipitated out of my DMSO stock solution. What should I do?
A4: Precipitation can be a common issue. Here are some troubleshooting steps:
-
Gently Warm the Solution: Warming the solution to 37°C may help redissolve the compound.
-
Sonication: Brief sonication can also be effective in redissolving precipitates.
-
Dilute the Stock: If the concentration is too high, consider preparing a new, more dilute stock solution.
-
Check for Water Contamination: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can decrease the solubility of some compounds. Ensure you are using anhydrous DMSO and minimizing exposure to air.
Q5: How do freeze-thaw cycles affect the stability of my stock solution?
A5: Repeated freeze-thaw cycles can compromise the stability of your compound by promoting degradation or precipitation.[1] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.
Q6: Is this compound, as a sulfonamide-containing compound, susceptible to hydrolysis?
A6: Sulfonamides can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1][2] While many sulfonamides are stable at neutral pH, the presence of water in DMSO and the specific pH of your assay buffer could influence stability.[3][4] It is advisable to prepare fresh dilutions in your aqueous assay buffer for each experiment and minimize the time the compound spends in the aqueous environment before analysis.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered with this compound DMSO stock solutions.
| Problem | Possible Cause | Recommended Action |
| Compound Precipitation Upon Preparation | - Concentration exceeds solubility limit in DMSO.- Incomplete initial dissolution. | - Prepare a more dilute stock solution.- Use gentle warming (37°C) or sonication to ensure complete dissolution. |
| Precipitation During Storage | - Fluctuation in storage temperature.- Water absorption into the DMSO stock. | - Ensure consistent storage temperature (-20°C or -80°C).- Use anhydrous DMSO and tightly sealed vials. Aliquot to minimize opening the main stock. |
| Precipitation When Diluting into Aqueous Buffer | - Low solubility of the compound in the aqueous buffer. | - Increase the final DMSO concentration in the assay (typically up to 0.5-1%, cell-line dependent).- Vigorously mix or vortex the aqueous buffer while adding the DMSO stock.- Prepare fresh dilutions immediately before use. |
| Inconsistent or Decreased Activity in Assays | - Compound degradation in the DMSO stock.- Hydrolysis of the compound in the aqueous assay buffer. | - Perform a quality control check of the stock solution (e.g., by HPLC) to assess purity.- Prepare fresh aqueous dilutions for each experiment.- Minimize the incubation time of the compound in the aqueous buffer.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of your compound in a DMSO stock solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot and Store: Distribute the stock solution into multiple small, tightly sealed vials.
-
Time Point 0 Analysis: Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as your baseline.
-
Storage Conditions: Store the remaining aliquots under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by HPLC using the same method as the Time Point 0 analysis.
-
Data Analysis: Compare the purity and peak area of the compound at each time point to the initial Time Point 0 data. A significant decrease in the main compound peak or the appearance of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for common issues with DMSO stock solutions.
References
"2-(Benzenesulfonyl)acetamide" cross-reactivity in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity and interference of test compounds in kinase assays.
FAQs: Understanding and Troubleshooting Kinase Assay Interference
Q1: My test compound, "Compound-X" (e.g., a molecule with a benzenesulfonyl acetamide scaffold), is showing activity against a broad range of kinases. Is this expected?
It is not uncommon for small molecules to exhibit activity against multiple kinases, a phenomenon known as polypharmacology. The ATP-binding pocket is highly conserved across the kinome, making it a common target for off-target binding.[1] Compounds that inhibit multiple, unrelated kinases are often termed "promiscuous inhibitors." Several factors can contribute to this:
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Structural Similarity: The compound may share structural motifs with known kinase inhibitors that bind to the conserved ATP pocket.
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[2]
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence) rather than directly inhibiting the kinase.
To investigate this, it is crucial to perform a series of control experiments and counter-screens.
Q2: How can I determine if my compound is a promiscuous inhibitor or if it's causing assay interference?
Distinguishing between true promiscuous inhibition and assay artifacts is a critical step in drug discovery. A systematic approach involving several control experiments is recommended. These experiments aim to identify if the compound interferes with the detection system, forms aggregates, or has other non-specific effects.
A logical workflow for troubleshooting these issues is outlined below:
Q3: What are the essential control experiments to include in my kinase assay?
Incorporating the right controls is fundamental for data interpretation and troubleshooting.[2] The following table outlines key controls, their purpose, and expected outcomes.
| Control Type | Components | Purpose | Expected Outcome |
| Positive Control | All assay components (kinase, substrate, ATP), no inhibitor | Represents 100% kinase activity | Maximum signal |
| Negative Control | All assay components + a known inhibitor for the target kinase | Validates assay sensitivity and performance | Signal at or near background |
| No Enzyme Control | All assay components except the kinase + test compound | Identifies compound interference with the detection system | Signal should be at background levels. An increase with compound concentration points to interference.[2] |
| No Substrate Control | All assay components except the substrate | Measures kinase autophosphorylation | Signal should be significantly lower than the positive control.[2] |
| Vehicle Control | All assay components + the solvent for the test compound (e.g., DMSO) | Accounts for any effects of the solvent on kinase activity | Signal should be comparable to the positive control |
Troubleshooting Guides
Guide 1: Investigating Assay Interference
If you suspect your compound is interfering with the assay's detection system, follow this guide. This is particularly relevant for fluorescence- or luminescence-based assays.[3]
Experimental Protocol: Assay Interference Counter-Screen
-
Objective: To determine if the test compound directly affects the signal generated by the detection reagents.
-
Methodology:
-
Set up the kinase assay as usual, but substitute the kinase enzyme with an equal volume of kinase buffer.[2]
-
Add a serial dilution of your test compound to these "no enzyme" wells.
-
Initiate the detection reaction (e.g., add the luciferase-containing reagent for a luminescence assay).
-
Read the plate at the appropriate wavelength or setting.
-
-
Data Interpretation:
-
No Interference: The signal in the wells containing your compound should be identical to the vehicle control (no enzyme, no compound).
-
Interference Detected: A compound concentration-dependent increase or decrease in the signal indicates direct interference with the assay's detection system.
-
The workflow for this investigation is as follows:
Guide 2: Assessing Compound Aggregation
Compound aggregation can lead to non-specific inhibition of multiple enzymes. This guide helps determine if your compound is acting through this mechanism.[2]
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
-
Objective: To determine if the observed inhibition is due to the formation of compound aggregates.
-
Methodology:
-
Run your standard kinase inhibition assay with the test compound.
-
In parallel, run an identical assay plate that includes a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[2]
-
Compare the dose-response curves from both conditions.
-
-
Data Interpretation:
-
Aggregation-Based Inhibition: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is likely forming aggregates.
-
No Aggregation: If the dose-response curve is unchanged, the inhibition is not due to aggregation.
-
Hypothetical Data Example:
The following table illustrates hypothetical IC50 values for "Compound-X" against three different kinases, with and without detergent.
| Kinase Target | IC50 of Compound-X (μM) without Detergent | IC50 of Compound-X (μM) with 0.01% Triton X-100 | Interpretation |
| Kinase A | 5.2 | > 100 | Aggregation is likely the primary mechanism of inhibition. |
| Kinase B | 8.1 | > 100 | Aggregation is likely the primary mechanism of inhibition. |
| Kinase C | 6.5 | 75.3 | Aggregation contributes significantly to the observed inhibition. |
Signaling Pathway Considerations
When a compound shows activity against multiple kinases, it's important to consider the signaling pathways in which these kinases operate. Even if the inhibition is real and not an artifact, promiscuous inhibitors can have complex downstream effects.
For example, if a compound inhibits both a receptor tyrosine kinase (RTK) and a downstream kinase like MEK, it could impact the entire signaling cascade.
Understanding the potential for a compound to hit multiple nodes in a pathway is crucial for interpreting cellular data and predicting in vivo effects.
References
Technical Support Center: Investigating Off-Target Effects of 2-(Benzenesulfonyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of "2-(Benzenesulfonyl)acetamide". The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted off-target effects of this compound?
A1: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As a small molecule with a benzenesulfonamide scaffold, it has the potential to interact with various proteins, particularly kinases, due to the structural motifs that can bind to ATP-binding sites. Preliminary in-silico modeling and screening against broad panels of kinases and other enzymes are recommended to identify potential off-target interactions.
Q2: I am observing a cellular phenotype that is inconsistent with the expected on-target activity of this compound. Could this be an off-target effect?
A2: It is highly plausible that an unexpected phenotype is due to off-target effects. To investigate this, a systematic approach is recommended. This includes performing a dose-response analysis to compare the concentration at which the phenotype is observed with the IC50 for the primary target. Additionally, using a structurally unrelated inhibitor of the same primary target can help differentiate on-target from off-target effects.[1][2]
Q3: How can I experimentally validate a suspected off-target interaction of this compound in a cellular context?
A3: Cellular target engagement assays are crucial for validating off-target interactions. A highly recommended technique is the Cellular Thermal Shift Assay (CETSA), which can confirm the binding of this compound to the suspected off-target protein within intact cells.[3][4][5] Further validation can be achieved by analyzing the downstream signaling pathway of the putative off-target to see if it is modulated by the compound.[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in kinase profiling assays.
-
Possible Cause: Compound precipitation, instability, or interference with the assay technology.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect for any precipitation of this compound in the assay buffer. Determine the aqueous solubility of the compound and ensure the final concentration in the assay is well below this limit.
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.
-
Assay Interference: Run control experiments to check if this compound interferes with the detection method (e.g., luminescence in the ADP-Glo™ assay). This can be done by adding the compound to a reaction that has already gone to completion.[1]
-
Problem 2: High background signal in Cellular Thermal Shift Assay (CETSA) Western blots.
-
Possible Cause: Non-specific antibody binding or incomplete removal of precipitated proteins.
-
Troubleshooting Steps:
-
Antibody Specificity: Validate the primary antibody to ensure it specifically recognizes the target protein. Run a control lane with lysate from a knockout/knockdown of the target protein if available.
-
Blocking Optimization: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations.
-
Centrifugation Speed: Ensure that the centrifugation step to separate soluble and precipitated fractions is performed at a sufficient speed and duration (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
Problem 3: Observed cytotoxicity at concentrations where the on-target effect is not yet maximal.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Broad Profiling: Screen this compound against a broad panel of kinases and other common off-target families to identify potential liabilities.
-
Cell Line Panel: Test the compound in a panel of different cell lines to see if the cytotoxicity is cell-line specific, which might point towards a particular off-target that is highly expressed in sensitive lines.[5]
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Rescue Experiments: If a specific off-target is identified, a rescue experiment can be performed by overexpressing a drug-resistant mutant of the off-target to see if it mitigates the cytotoxic effect.[2]
-
Quantitative Data Summary
The following tables present hypothetical data for the off-target profiling of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 95 | 50 |
| Off-Target Kinase A | 85 | 250 |
| Off-Target Kinase B | 60 | 1,500 |
| Off-Target Kinase C | 20 | >10,000 |
| Off-Target Kinase D | 5 | >10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Putative Off-Target
| Treatment | Melting Temperature (Tm) | Tm Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| This compound (10 µM) | 56.0 °C | +3.5 °C |
Table 3: Cytotoxicity Profile in Different Cell Lines
| Cell Line | On-Target Expression | Off-Target A Expression | CC50 (µM) |
| Cell Line 1 | High | Low | > 50 |
| Cell Line 2 | High | High | 5.0 |
| Cell Line 3 | Low | High | 2.5 |
Experimental Protocols
Protocol 1: Kinase Profiling using ADP-Glo™ Kinase Assay
This protocol outlines the screening of this compound against a panel of kinases to determine its selectivity.
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (purified enzymes)
-
Substrates for each kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for each kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is for validating the interaction of this compound with a specific target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest and wash the cells with PBS, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-64°C) for 3 minutes in a thermal cycler. Include an unheated control.[6]
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target engagement.[4][6]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell lines of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle (DMSO) and incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
Visualizations
Caption: Workflow for Kinase Profiling Assay.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: 2-(Benzenesulfonyl)acetamide and Luciferase Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference in luciferase assays from compounds containing a benzenesulfonylacetamide moiety or related aryl sulfonamide structures.
Frequently Asked Questions (FAQs)
Q1: Can 2-(Benzenesulfonyl)acetamide interfere with my luciferase assay?
While there is no direct published evidence of "this compound" interfering with luciferase assays, it belongs to the broader class of aryl sulfonamides . This class of compounds has been identified as a prominent inhibitor of Renilla luciferase (RLuc). Therefore, it is crucial to consider the possibility of interference, particularly in dual-luciferase assays where RLuc is used as a normalization control.
Q2: How do aryl sulfonamides, like this compound, interfere with luciferase assays?
The primary mechanism of interference for aryl sulfonamides is the direct inhibition of the Renilla luciferase enzyme. This inhibition can lead to a decrease in the luminescent signal, which can be misinterpreted as a biological effect in your experiment (e.g., decreased gene expression).
It is important to note that Firefly luciferase (FLuc) operates through a different, ATP-dependent mechanism and appears to be less susceptible to inhibition by aryl sulfonamides. However, it is always best practice to empirically test for interference with both luciferases if they are used in your assay system.
Q3: What are the signs that this compound or a similar compound is interfering with my assay?
Potential signs of interference include:
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A dose-dependent decrease in the Renilla luciferase signal that is independent of the biological pathway under investigation.
-
Discrepancies between the results from your primary (e.g., Firefly) luciferase and your normalization control (Renilla) luciferase.
-
Inconsistent or non-reproducible results in the presence of your test compound.
-
A significant reduction in the RLuc signal in a cell-free biochemical assay containing purified RLuc enzyme and your compound.
Q4: How can I confirm that my compound is a luciferase inhibitor?
The most direct way to confirm interference is to perform a luciferase inhibitor counter-screen . This involves testing your compound directly against the purified luciferase enzyme in a cell-free system. A dose-dependent decrease in luminescence in this assay is a strong indicator of direct inhibition.
Troubleshooting Guide
If you suspect that "this compound" or a related aryl sulfonamide is interfering with your luciferase assay, follow these troubleshooting steps:
Step 1: Perform a Luciferase Counter-Screen
-
Objective: To determine if the compound directly inhibits Firefly and/or Renilla luciferase.
-
Procedure: Use a commercially available purified luciferase enzyme (FLuc and/or RLuc) and its corresponding substrate. Measure the luminescence in the presence of a range of concentrations of your test compound.
-
Expected Outcome: If the compound is an inhibitor, you will observe a dose-dependent decrease in the luminescent signal.
Step 2: Run an Orthogonal Assay
-
Objective: To confirm the biological activity observed in the primary assay using a different technology that is not dependent on luciferase.
-
Examples of Orthogonal Assays:
-
qPCR: To measure changes in gene expression at the mRNA level.
-
Western Blot or ELISA: To measure changes in protein levels.
-
Alternative Reporter Gene: Use a reporter system with a different enzyme, such as beta-galactosidase or secreted alkaline phosphatase (SEAP).
-
-
Expected Outcome: If the biological effect is real, it should be reproducible in the orthogonal assay. If the effect is only seen in the luciferase assay, it is likely an artifact of interference.
Step 3: Consider a Different Normalization Strategy
-
Objective: If Renilla luciferase is being inhibited, an alternative method for normalization is required.
-
Alternative Normalization Methods:
-
Constitutive Firefly Luciferase: Use a second Firefly luciferase construct driven by a constitutive promoter as the normalizer.
-
Cell Viability/Toxicity Assay: Use a parallel assay (e.g., CellTiter-Glo®, MTS, or Calcein AM) to normalize for cell number and viability.
-
Total Protein Quantification: Normalize the luciferase activity to the total protein content of the cell lysate.
-
Quantitative Data on Aryl Sulfonamide Inhibition
While specific data for "this compound" is not available, the following table provides an example of the inhibitory potency of a known aryl sulfonamide, H-89, against Renilla luciferase. This illustrates the potential for this class of compounds to interfere with luciferase assays.
| Compound Name | Target Luciferase | IC50 Value | Reference |
| H-89 | Renilla luciferase 8 (RLuc8) | 21.0 µM (±4.0 µM) at 10 µM coelenterazine-h | [1] |
| H-89 | Renilla luciferase | 338.4 µM | [2] |
Note: The IC50 value can be influenced by assay conditions, such as substrate concentration.
Experimental Protocols
Protocol: Biochemical Renilla Luciferase Inhibition Assay
This protocol is designed to determine if a test compound, such as "this compound," directly inhibits Renilla luciferase in a cell-free system.
Materials:
-
Purified Renilla luciferase enzyme
-
Renilla luciferase assay buffer
-
Coelenterazine (luciferase substrate)
-
Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents to room temperature before use.
-
Prepare a stock solution of your test compound at a high concentration in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the highest compound concentration).
-
Prepare the Renilla luciferase working solution by diluting the purified enzyme in the assay buffer to the manufacturer's recommended concentration.
-
Prepare the coelenterazine substrate solution according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 5 µL of each concentration of the serially diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add 45 µL of the Renilla luciferase working solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for the compound to interact with the enzyme.
-
-
Luminescence Measurement:
-
Set the luminometer to inject 50 µL of the coelenterazine substrate solution and measure the luminescence immediately (flash kinetics).
-
Inject the substrate into each well and record the luminescence signal.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the percentage of luciferase activity against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity.
-
Visualizations
Caption: Workflow for a biochemical luciferase inhibition assay.
Caption: Troubleshooting flowchart for suspected luciferase assay interference.
References
Overcoming poor reproducibility in "2-(Benzenesulfonyl)acetamide" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 2-(Benzenesulfonyl)acetamide, aiming to improve experimental reproducibility for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the synthesis of this compound?
Low yields are frequently due to several factors including the poor reactivity of starting materials, degradation of reagents, and competing side reactions.[1] The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would likely involve the reaction of benzenesulfonyl chloride with an acetamide derivative. Key factors affecting yield include the nucleophilicity of the amine and the stability of the sulfonyl chloride.[1]
Q2: How can I minimize the formation of byproducts in my reaction?
Side reactions, such as the hydrolysis of the sulfonyl chloride, are a common source of impurities and can reduce the yield of the desired product.[1] To minimize these, it is crucial to use anhydrous solvents and thoroughly dry all glassware before starting the reaction. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the extent of hydrolysis.[1] Controlling the stoichiometry of the reactants is also critical to prevent side reactions like di-acylation if a diamine precursor is used.[2]
Q3: My purified product has a noticeable discoloration. Does this indicate an impurity?
Discoloration, such as a yellowish tint, can be an indicator of impurities. While pure this compound is expected to be a white or off-white solid, the presence of colored byproducts from side reactions or degradation can cause discoloration.[3] It is recommended to perform analytical testing, such as HPLC or TLC, to assess the purity of any discolored sample.[3]
Q4: What is the best method to purify crude this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2][4] The choice of method will depend on the nature of the impurities. For instance, column chromatography is effective for separating products with different polarities, such as a di-acylated byproduct.[2]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide will help you diagnose and resolve issues related to low product yield.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Reaction | 1. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.[3] 2. Verify the stoichiometry of your reactants.[3] | 1. Increase the reaction time or temperature. 2. Use a slight excess of one reactant to drive the reaction to completion.[3] |
| Poor Reagent Quality | 1. Use freshly distilled or purified starting materials. 2. Verify the identity and purity of reagents using NMR or IR spectroscopy.[2] | 1. Purchase reagents from a reputable supplier. 2. Store reagents under appropriate conditions (e.g., desiccated, refrigerated). |
| Side Reactions | 1. Analyze the reaction mixture by LC-MS to identify the molecular weights of byproducts.[3] 2. Consult literature for known side reactions in sulfonamide synthesis.[1] | 1. Modify reaction conditions (e.g., lower temperature, change solvent) to minimize byproduct formation.[3] 2. Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride.[1] |
| Product Loss During Workup | 1. Optimize extraction and recrystallization solvents. 2. Ensure the pH is appropriately adjusted during aqueous workup.[2] | 1. Perform extractions with a suitable organic solvent. 2. Minimize the amount of solvent used for recrystallization to avoid product loss. |
Guide 2: Product Purity Issues
This guide addresses common problems related to the purity of the final product.
| Issue | Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC.[2] - Adjust the stoichiometry of the reactants.[2] |
| Formation of Byproducts | - Hydrolysis of sulfonyl chloride.[1] - Di-acylation or other side reactions.[2] | - Use anhydrous solvents and dry glassware.[1] - Add the acylating agent dropwise at a low temperature to control the reaction rate.[2] |
| Ineffective Purification | Improper choice of purification method or conditions. | - For recrystallization, try different solvent systems.[3] - For column chromatography, optimize the mobile phase for better separation.[3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-aminoacetamide hydrochloride and benzenesulfonyl chloride.
Materials:
-
2-Aminoacetamide hydrochloride
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminoacetamide hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture.
-
Addition of Base: Add anhydrous pyridine (2.2 eq) to the solution at room temperature. Stir for 10 minutes.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[4]
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[4]
Data Presentation
The following table summarizes hypothetical data on the impact of reaction conditions on the yield and purity of this compound.
| Reaction Condition | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | 0 to RT | 12 | 75 | 95 |
| B | RT | 12 | 72 | 93 |
| C | 0 to RT | 24 | 85 | 96 |
| D (non-anhydrous solvent) | 0 to RT | 12 | 45 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
Validating the Bioactivity of "2-(Benzenesulfonyl)acetamide" Derivatives as Multi-Target Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of 2-(Benzenesulfonyl)acetamide Derivatives Against Established Therapeutic Alternatives.
The therapeutic landscape for inflammatory and pain disorders is continually evolving, with a growing emphasis on developing multi-target agents to enhance efficacy and mitigate side effects. Within this paradigm, derivatives of the "this compound" scaffold have emerged as promising candidates, exhibiting inhibitory activity against key targets in the inflammatory cascade: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1). This guide provides a comprehensive comparison of the bioactivity of these derivatives against established drugs, supported by quantitative data and detailed experimental protocols. While direct bioactivity data for the parent compound "this compound" is not extensively available in the public domain, its derivatives have shown significant potential, positioning the core structure as a valuable scaffold in medicinal chemistry.
Data Presentation: A Comparative Overview of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50 values) of representative N-(benzenesulfonyl)acetamide derivatives in comparison to standard therapeutic agents. Lower IC50 values indicate greater potency.
Table 1: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Target | IC50 (µM) |
| Derivative 9a | COX-2 | 0.011[1] |
| Derivative 9b | COX-2 | 0.023[1] |
| Celecoxib (Standard) | COX-2 | 0.04 - 0.05[2] |
| Indomethacin (Standard) | COX-2 | 0.026[3] |
Table 2: 5-Lipoxygenase (5-LOX) Inhibition
| Compound | Target | IC50 (µM) |
| Derivative 9a | 5-LOX | 0.046[1] |
| Derivative 9b | 5-LOX | 0.31[1] |
| Zileuton (Standard) | 5-LOX | 0.5 - 1.0 |
| N-phenylbenzenesulfonamide derivative (47) | 5-LOX | 0.4 (in intact cells)[4] |
Table 3: TRPV1 Antagonism
| Compound | Target | IC50 (µM) |
| Derivative 9a | TRPV1 | 0.008[1] |
| Derivative 9b | TRPV1 | 0.14[1] |
| Capsazepine (Standard) | TRPV1 | ~0.5 |
| Benzamide derivative ((+/-)-3) | TRPV1 | 0.014[5] |
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below. These protocols are synthesized from established methods in the field.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Cofactor Solution (e.g., containing hematin and L-epinephrine)
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well microplate
-
Plate reader (for colorimetric or fluorometric detection)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant COX-2 enzyme in the assay buffer to the desired working concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor solution, and the diluted enzyme.
-
Pre-incubation: Add the test compounds or vehicle control to the respective wells and pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of 5-LOX, typically from a cellular source like human polymorphonuclear leukocytes (PMNLs) or a recombinant enzyme.
Materials:
-
Human Recombinant 5-LOX or isolated PMNLs
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and ATP)
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Zileuton)
-
Calcium Ionophore (e.g., A23187, for cellular assays)
-
96-well plate
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme/Cell Preparation: Prepare a suspension of isolated PMNLs or a solution of recombinant 5-LOX in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Pre-incubation: Pre-incubate the enzyme or cells with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Stimulation (for cellular assay): For PMNLs, add a calcium ionophore to stimulate the release of endogenous arachidonic acid.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction (e.g., by acidification) and extract the lipid products.
-
Detection: Quantify the production of 5-LOX products (e.g., leukotriene B4 - LTB4) using HPLC or an ELISA kit.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition for each compound concentration and determine the IC50 value.
In Vitro TRPV1 Antagonism Assay (Calcium Influx Assay)
This cell-based assay measures the ability of a test compound to block the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.
Materials:
-
A cell line stably expressing human TRPV1 (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
TRPV1 Agonist (e.g., Capsaicin)
-
Test Compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Capsazepine)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing cells into a 96-well plate and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Wash the cells and incubate them with various concentrations of the test compounds or a vehicle control in the assay buffer for a specified period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity before adding the agonist.
-
Agonist Stimulation: Add the TRPV1 agonist (capsaicin) to the wells to stimulate calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Inflammatory pathways and points of inhibition.
Caption: Generalized workflow for in vitro inhibition assays.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Benzenesulfonyl)acetamide and Other Sulfonamide Derivatives for Researchers
For Immediate Release
This guide offers a comprehensive comparison of 2-(Benzenesulfonyl)acetamide and a range of other sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating their potential therapeutic applications. This document synthesizes experimental data on their anticancer and carbonic anhydrase inhibitory activities, details relevant experimental protocols, and visualizes key biological pathways.
Executive Summary
Sulfonamides are a broad class of compounds characterized by the presence of a sulfonyl group connected to an amine. This structural motif imparts a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] this compound, a member of this family, and its derivatives are subjects of ongoing research to explore their therapeutic potential. This guide provides a comparative analysis of their performance in key preclinical assays.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the in vitro efficacy of various sulfonamide derivatives against cancer cell lines and their inhibitory activity against key carbonic anhydrase isoforms.
Anticancer Activity
The cytotoxic effects of several benzenesulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. For context, the IC50 values for the widely used chemotherapeutic agent Doxorubicin and the selective COX-2 inhibitor Celecoxib are also included.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Sulfonamide Derivatives
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12[2] | 7.13 ± 0.13[2] | 4.62 ± 0.13[2] | - | - | - | - |
| N-ethyl toluene-4-sulfonamide | 10.9 ± 1.01[2] | 12.21 ± 0.93[2] | 19.22 ± 1.67[2] | - | - | - | - |
| Thiazolyl-benzenesulfonamide 4e | - | 4.58[3] | 3.58[3] | - | - | - | - |
| Thiazolyl-benzenesulfonamide 4g | - | 2.55[3] | 5.54[3] | - | - | - | - |
| Triazinyl-benzenesulfonamide 12d | - | - | - | - | - | - | - |
| Triazinyl-benzenesulfonamide 12i | - | - | - | - | - | - | - |
| 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamide 8f | - | - | - | 0.08[4] | - | 0.27[4] | 0.15[4] |
| Doxorubicin (Standard) | - | - | - | - | - | - | - |
| Celecoxib (Reference) | 37.2[5] | - | - | - | - | - | - |
Note: A hyphen (-) indicates that data was not available in the cited sources. The absence of data for this compound highlights a key area for future research.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[3] The inhibitory potential of sulfonamides against different human carbonic anhydrase (hCA) isoforms is typically measured by their inhibition constant (Ki). Lower Ki values indicate greater potency.
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (Ki in nM) of Sulfonamide Derivatives
| Compound/Drug | hCA I | hCA II | hCA IX | hCA XII |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetazolamide (Standard) | 250[6] | 12 | 25.8[6] | 5.7 |
| Ureido-benzenesulfonamide 9c | - | - | - | - |
| Amido-benzenesulfonamide 4b | - | - | - | - |
| Amino-benzenesulfonamide 10a | - | 3.3[6] | - | - |
| Tetrafluorobenzenesulfonamide 5c | - | - | 1.5-38.9[6] | 0.8-12.4 |
| Thiazolyl-benzenesulfonamide 4g | - | - | 16.96[3] | - |
| Thiazolyl-benzenesulfonamide 4h | - | - | 25.56[3] | - |
| Triazinyl-benzenesulfonamide 5a | - | - | 134.8 | - |
| Triazinyl-benzenesulfonamide 12i | - | - | 38.8 | - |
Note: A hyphen (-) indicates that data was not available in the cited sources. The lack of direct inhibitory data for this compound against CA isoforms is a notable information gap.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of sulfonamide derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e-g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
Objective: To determine the inhibitory potency (Ki) of sulfonamide derivatives against carbonic anhydrase isoforms.
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored using a stopped-flow spectrophotometer, which can measure rapid kinetic changes. The assay follows the change in pH of a buffer solution as CO2 is hydrated to bicarbonate and a proton.
Protocol:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer. The sulfonamide inhibitors are dissolved in DMSO to create stock solutions of various concentrations.
-
Reaction Mixture: The reaction is initiated by rapidly mixing a CO2-saturated solution with a buffer solution containing the CA enzyme and the inhibitor at 25°C.
-
Data Acquisition: The initial rates of the enzyme-catalyzed reaction are measured by monitoring the change in absorbance of a pH indicator (e.g., phenol red) over a short period (typically a few seconds).
-
Ki Determination: The inhibition constants (Ki) are calculated by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways and Mechanisms of Action
The biological effects of sulfonamide derivatives are mediated through their interaction with various cellular pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Carbonic Anhydrase Inhibition Pathway
Sulfonamides are classic inhibitors of carbonic anhydrases. They act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition disrupts the pH balance in and around cells, which can be particularly effective against tumor cells that rely on pH regulation for survival and proliferation in the acidic tumor microenvironment.
Caption: Inhibition of carbonic anhydrase IX by sulfonamides disrupts pH homeostasis, leading to apoptosis.
General Workflow for Anticancer Drug Screening
The process of identifying and evaluating potential anticancer agents involves a series of well-defined steps, from initial compound synthesis to in vitro and in vivo testing.
Caption: A typical workflow for the screening and development of novel anticancer compounds.
Conclusion
This comparative guide highlights the significant therapeutic potential of sulfonamide derivatives, particularly in the fields of oncology and enzyme inhibition. While data on the specific biological activities of this compound are currently limited, the broader class of benzenesulfonamides demonstrates a wide range of potent activities. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource to guide future research and development in this promising area of medicinal chemistry. Further investigation into this compound and its close analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzenesulfonyl)acetamide Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(benzenesulfonyl)acetamide scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, targeting a range of enzymes and receptors implicated in various diseases. This guide provides a comparative overview of recently synthesized analogs, summarizing their biological performance with supporting experimental data to aid in the advancement of drug discovery programs.
I. Comparative Biological Activities of this compound Analogs
The following tables summarize the quantitative biological data for various analogs, categorized by their therapeutic potential.
Table 1: Anticonvulsant Activity
Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticonvulsant properties using standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][2]
| Compound ID | Modification | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 12c | 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide | >100 | 22.50 | >300 | >13.3 | [1] |
| 12d | - | - | 45.7 | - | - | [1] |
| 18b | 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide | 16.36 | >100 | 405.8 | 24.8 | [1] |
| Ethosuximide | (Positive Control) | - | 130 | - | - | [1] |
Table 2: Anticancer and Cytotoxic Activity
Several analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inhibiting key targets like tropomyosin receptor kinase A (TrkA) and carbonic anhydrase IX (CA IX).[3][4][5]
| Compound ID | Target/Cell Line | IC50 (µM) | % Inhibition | Reference |
| AL106 | U87 (GBM) | 58.6 | 78% at 100 µM | [3] |
| AL34 | U87 (GBM) | - | 64.7% at 100 µM | [3] |
| AL110 | U87 (GBM) | - | 53.3% at 100 µM | [3] |
| Cisplatin | U87 (GBM) | - | 90% at 100 µM | [3] |
| Compound I | HepG2 (Liver Cancer) | 1.43 | - | [6] |
| 5-Fluorouracil | HepG2 (Liver Cancer) | 5.32 | - | [6] |
| Compound II | HepG2 (Liver Cancer) | 6.52 | - | [6] |
Table 3: Anti-inflammatory and Analgesic Activity
A series of N-(benzenesulfonyl)acetamide derivatives have been identified as multi-target inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1), key mediators of inflammation and pain.[7]
| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) | Reference |
| 9a | 0.011 | 0.046 | 0.008 | [7] |
| 9b | 0.023 | 0.31 | 0.14 | [7] |
Table 4: Enzyme Inhibitory Activity
The versatility of the benzenesulfonamide scaffold is further highlighted by its potent inhibitory activity against a variety of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[8][9][10]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Diclofenac-sulfathiazole conjugate (6) | Urease | 16.19 ± 0.21 | [9] |
| Diclofenac-sulfaguanidine conjugate (11) | Urease | 4.35 ± 0.23 | [9] |
| 4-(4-Chlorophenyl)benzenesulfonamide derivative | AChE | 0.8 | [10] |
| 3-Naphthylbenzenesulfonamide derivative | AChE | 0.5 | [10] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these analogs.
Anticonvulsant Screening
-
Maximal Electroshock Seizure (MES) Test : This test induces generalized tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.[1]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test : PTZ is a convulsant that acts as a non-competitive antagonist of the GABAA receptor. The test assesses a compound's ability to protect against clonic seizures and is indicative of its potential to treat absence seizures.[1]
-
Rotarod Neurotoxicity Test : This test evaluates motor coordination and potential neurological deficits. Mice are placed on a rotating rod, and the time they remain on the rod is measured. A shorter duration suggests neurotoxicity.[1]
In Vitro Cytotoxicity Assay
-
MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
-
Trypan Blue Exclusion Method : This method is used to distinguish viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.[3]
Enzyme Inhibition Assays
-
Ellman's Method for Cholinesterase Inhibition : This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[10]
-
Urease Inhibition Assay : The activity of urease is determined by measuring the amount of ammonia produced using the indophenol method. The reaction mixture containing the enzyme, buffer, urea, and the test compound is incubated, and the absorbance of the resulting indophenol blue is measured spectrophotometrically.[9]
III. Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms of action and experimental processes is facilitated by visual representations.
General Synthesis Workflow
The synthesis of many this compound analogs follows a general multi-step process.
Caption: A generalized three-step synthetic workflow for producing diverse this compound analogs.
COX-2/5-LOX Inflammatory Pathway Inhibition
Several analogs exhibit anti-inflammatory effects by dually inhibiting the COX-2 and 5-LOX pathways, which are critical in the arachidonic acid cascade.
Caption: Dual inhibition of COX-2 and 5-LOX by benzenesulfonylacetamide analogs to reduce inflammation.
Carbonic Anhydrase IX Inhibition in Cancer
Tumor-associated carbonic anhydrase IX (CA IX) is a key regulator of tumor acidosis and is a target for anticancer therapies.
Caption: Inhibition of carbonic anhydrase IX by benzenesulfonylacetamide analogs to counteract tumor acidosis.
References
- 1. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Evolving Landscape of 2-(Benzenesulfonyl)acetamide Derivatives: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(benzenesulfonyl)acetamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds across various therapeutic targets, supported by experimental data and detailed protocols.
Multi-Target Anti-Inflammatory and Analgesic Agents
A significant area of investigation for this compound derivatives has been in the development of multi-target inhibitors for pain and inflammation. By simultaneously modulating key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the transient receptor potential vanilloid 1 (TRPV1) channel, these compounds offer a promising approach to overcoming the limitations of single-target agents.
Quantitative Comparison of Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of representative N-(benzenesulfonyl)acetamide derivatives against COX-2, 5-LOX, and TRPV1.
| Compound | R1 | R2 | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) |
| 9a | H | 4-F-Ph | 0.011 | 0.046 | 0.008 |
| 9b | H | 4-Cl-Ph | 0.023 | 0.31 | 0.14 |
Data sourced from a study on N-(benzene sulfonyl)acetamide derivatives as multitarget inhibitors[1].
SAR Insights:
-
Substitution on the Phenyl Ring (R2): The nature of the substituent on the N-phenyl ring significantly influences the inhibitory potency and selectivity. Halogen substitution, particularly fluorine (as in compound 9a ), appears to be highly favorable for potent, balanced inhibition across all three targets. A chloro-substituent (compound 9b ) maintains good activity but with a slight decrease in potency compared to the fluoro-analog.
-
General Trend: The data suggests that small, electron-withdrawing groups at the para-position of the N-phenyl ring are beneficial for this multi-target profile.
Carbonic Anhydrase Inhibitors for Anticancer Applications
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The incorporation of an acetamide moiety has been explored to modulate the inhibitory profile and selectivity against various CA isoforms, some of which are implicated in tumorigenesis (e.g., hCA IX and hCA XII).
Quantitative Comparison of Carbonic Anhydrase Inhibition
The table below presents the inhibition constants (KI) of isatin-N-phenylacetamide-based sulfonamides against four human carbonic anhydrase isoforms.
| Compound | R | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |
| 2h | 4-SO2NH2 | 45.10 | 5.87 | - | 7.91 |
| Acetazolamide (Standard) | - | - | - | - | 5.70 |
Data adapted from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates[2]. Note: The structure is more complex than a simple this compound, incorporating an isatin scaffold.
SAR Insights:
-
The benzenesulfonamide group is a critical zinc-binding group essential for CA inhibition.
-
Modifications on the acetamide portion, in this case, the incorporation of a substituted N-phenylacetamide-isatin moiety, can significantly influence the potency and selectivity against different CA isoforms. Compound 2h demonstrates potent inhibition of hCA II and hCA XII, with moderate activity against hCA I[2].
Butyrylcholinesterase Inhibitors for Alzheimer's Disease
Substituted acetamide derivatives are also being investigated as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.
Quantitative Comparison of Butyrylcholinesterase Inhibition
The following table shows the BChE inhibitory activity of a series of substituted acetamide derivatives.
| Compound | R (on ring A) | BChE IC50 (µM) |
| 8c | 2,4,6-trimethyl | 3.94 |
| 8d | 2,5-dimethyl | 19.60 |
Data from a study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors[3].
SAR Insights:
-
Methyl Substitution: The number and position of methyl groups on the aromatic ring significantly impact BChE inhibitory activity. Increasing the number of methyl groups from two to three (compound 8c vs. 8d ) led to a substantial enhancement in potency[3]. This suggests that steric bulk and lipophilicity in this region of the molecule are important for binding to the enzyme's active site.
-
N-Methyl Group: The presence of a methyl group on the nitrogen atom of the acetamide was found to be crucial for maintaining inhibitory activity[3].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate key pathways and workflows.
Caption: Multi-target inhibition of inflammatory and pain pathways by Compound 9a.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
General Synthesis of N-(Benzenesulfonyl)acetamide Derivatives
A general and robust method for the synthesis of these derivatives involves the N-sulfonylation of an appropriate amine with a substituted benzenesulfonyl chloride.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1 equivalent) and sodium carbonate (1.4 equivalents) in dichloromethane.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirring amine mixture at room temperature[4][5].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final compound[5].
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with COX Assay Buffer.
-
In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions[4].
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction[4].
-
Initiate the reaction by adding arachidonic acid[4].
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes[6].
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration[4].
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound formulation
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Divide the animals into groups (control, standard, and test compound groups).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal[7][8].
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[7][9].
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
Swiss albino mice
-
Acetic acid solution (0.6% or 0.7% in distilled water)
-
Test compound formulation
-
Standard analgesic drug (e.g., Diclofenac sodium or Aspirin)
Procedure:
-
Divide the animals into groups (control, standard, and test compound groups).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a set time (e.g., 30 minutes), administer 0.1 mL of the acetic acid solution intraperitoneally to each mouse to induce writhing[10][11].
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a specific period (e.g., 15-30 minutes)[11][12].
-
Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.
This guide highlights the significant potential of the this compound scaffold in developing novel therapeutics for a range of diseases. The presented SAR data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new, more potent, and selective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. assaygenie.com [assaygenie.com]
- 7. inotiv.com [inotiv.com]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpp.in [ajpp.in]
- 11. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saspublishers.com [saspublishers.com]
A Comparative Analysis of Celecoxib and Novel Benzenesulfonamide Acetamide Derivatives in Inflammation and Pain Management
In the landscape of anti-inflammatory and analgesic therapeutics, the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib has long been a benchmark. However, the quest for agents with broader mechanisms of action and potentially improved safety profiles has led to the investigation of novel compounds. This guide provides a detailed, data-driven comparison of the well-established drug celecoxib and emerging 2-(Benzenesulfonyl)acetamide derivatives, specifically focusing on N-(substituted phenyl)acetamide analogs that have shown promise as multi-target inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Scaffolds
The primary mechanism of action for celecoxib is the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively targeting COX-2 over its constitutive isoform, COX-1, celecoxib aims to reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
In contrast, recent research has highlighted a new class of this compound derivatives that exhibit a multi-targeted approach.[4] Notably, certain N-(substituted phenyl)acetamide derivatives have demonstrated inhibitory activity not only against COX-2 but also against 5-lipoxygenase (5-LOX) and Transient Receptor Potential Vanilloid 1 (TRPV1).[4] The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[5] TRPV1 is a non-selective cation channel that is a key player in pain sensation.[1] By simultaneously targeting these three pathways, these novel benzenesulfonamide acetamide derivatives offer the potential for broader anti-inflammatory and analgesic effects.
One study synthesized and evaluated a series of N-(benzene sulfonyl)acetamide derivatives, identifying compounds 9a and 9b as potent multi-target inhibitors.[4] These compounds provide a basis for a quantitative comparison with celecoxib.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of celecoxib and representative N-(benzene sulfonyl)acetamide derivatives.
Table 1: In Vitro Inhibitory Activity (IC50, µM)
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TRPV1 IC50 (µM) |
| Celecoxib | 0.04 - 0.05[6] | Not reported as a primary target | Not reported as a primary target |
| Derivative 9a | 0.011[4] | 0.046[4] | 0.008[4] |
| Derivative 9b | 0.023[4] | 0.31[4] | 0.14[4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or receptor activity. A lower IC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.utm.my [journals.utm.my]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Benzenesulfonylacetamide Derivatives as Enzyme Inhibitors
A detailed examination of the binding affinities and interaction mechanisms of benzenesulfonylacetamide derivatives with key enzymatic targets, supported by in-silico docking data.
This guide provides a comparative analysis of the docking studies performed on various benzenesulfonylacetamide derivatives, targeting enzymes of significant interest in drug discovery, including carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). The presented data, extracted from multiple independent research articles, offers insights into the inhibitory potential and binding modes of these compounds. This information is valuable for researchers and scientists involved in the rational design and development of novel therapeutic agents.
Quantitative Docking and Inhibition Data
The following table summarizes the key quantitative data from various docking and in-vitro inhibition studies on benzenesulfonylacetamide derivatives. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in the software, force fields, and specific protocols used.
| Derivative | Target Enzyme | Docking Score (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Compound 9c | hCA I | -5.13 | - | - | [1] |
| Compound 9h | hCA II | -5.32 | - | - | [1] |
| Indole-2,3-dione derivative 2h | hCA I | - | 45.10 nM | - | [2] |
| Indole-2,3-dione derivative 2h | hCA II | - | 5.87 nM | - | [2] |
| Indole-2,3-dione derivative 2h | hCA XII | - | 7.91 nM | - | [2] |
| Compound 13a | hCA II | - | 7.6 nM | - | [3] |
| N-substituted-β-d-glucosamine derivative 7f | hCA IX | - | - | 10.01 nM | [4] |
| Aurone derivative WE-4 | COX-2 | -5.843 | - | 0.22 µM | [5] |
| Pyrazole tethered curcumin analogue 12b | COX-2 | -10.40 | - | - | [6] |
Experimental Protocols: Molecular Docking
The following outlines a generalized experimental protocol for molecular docking studies based on the methodologies reported in the referenced literature. This process is fundamental in computational drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[7]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or structural inconsistencies.
2. Ligand Preparation:
-
The 2D structures of the benzenesulfonylacetamide derivatives are sketched using chemical drawing software.
-
These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. This grid defines the search space for the docking algorithm to explore potential binding poses of the ligand.
4. Molecular Docking:
-
The prepared ligands are then docked into the defined grid of the target protein using a docking program (e.g., AutoDock, Glide).
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Each pose is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.[8]
5. Analysis of Results:
-
The docking results are analyzed to identify the best-ranked pose for each ligand.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the key determinants of binding affinity.[8]
-
The docking results can be validated by re-docking a known inhibitor into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2 Å is generally considered a successful validation.[9]
Visualization of the Molecular Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of 2-(Benzenesulfonyl)acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern techniques to validate the cellular target engagement of "2-(Benzenesulfonyl)acetamide," a compound scaffold with demonstrated potential across various therapeutic areas.
While derivatives of this compound have been investigated for their analgesic, anti-inflammatory, and anticancer properties, pinpointing the specific intracellular protein(s) that the parent compound binds to is essential for understanding its mechanism of action and for further optimization.[1][2][3][4][5] This guide will explore several robust methodologies for confirming such interactions, presenting them in a comparative format to aid in experimental design.
Comparison of Target Engagement Methodologies
Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the required throughput, and the availability of specific reagents and instrumentation. Below is a summary of key techniques applicable to a compound like this compound.
| Method | Principle | Throughput | Labeling Requirement | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Low to High | Label-free | Applicable in live cells and cell lysates; no compound modification needed. | Not all proteins show a significant thermal shift; requires specific antibodies for detection. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between a fluorescently labeled target and a fluorescent ligand or a second labeled interacting protein.[6] | Medium to High | Requires fluorescent labeling of the target protein (e.g., GFP fusion).[6] | Provides spatial and temporal information on target engagement in living cells.[6] | Labeling can potentially interfere with protein function; distance-dependent (1-10 nm).[6] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.[7] | Low to Medium | Label-free | Provides real-time kinetic data (association and dissociation rates).[7] | Requires purified protein; immobilization may affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to its target protein.[8] | Low | Label-free | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).[8] | Requires large amounts of purified protein and compound; low throughput.[8] |
| Co-immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull it out of a cell lysate, along with any bound interaction partners, including the drug.[7] | Low | Label-free | Considered a gold-standard for confirming protein-protein interactions and can be adapted for drug-target interactions.[7] | Can have high background and may not capture transient or weak interactions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to assess the thermal stabilization of a putative target protein by this compound in intact cells.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and grow overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.
2. Heating and Lysis:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
3. Protein Detection:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the abundance of the soluble target protein in each sample by Western blotting using a specific primary antibody against the target.
4. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Fluorescence Resonance Energy Transfer (FRET) Protocol
This protocol describes a FRET-based assay to monitor the interaction between this compound and its target in living cells. This assumes the availability of a fluorescently tagged target protein (e.g., Target-GFP) and a fluorescently labeled analog of this compound (e.g., Compound-RFP).
1. Cell Preparation:
-
Transfect cells with a plasmid encoding the fluorescently tagged target protein (e.g., Target-GFP).
-
Plate the transfected cells in a suitable format for microscopy (e.g., glass-bottom dishes).
2. Compound Treatment:
-
Treat the cells with the fluorescently labeled this compound analog at various concentrations.
3. FRET Imaging:
-
Acquire images using a confocal microscope equipped for FRET imaging.
-
Excite the donor fluorophore (e.g., GFP) and measure the emission from both the donor and the acceptor fluorophore (e.g., RFP).
-
A FRET signal (increased acceptor emission upon donor excitation) indicates close proximity between the compound and the target protein.
4. Data Analysis:
-
Calculate the FRET efficiency for each condition. An increase in FRET efficiency with increasing concentrations of the fluorescent compound analog suggests specific binding to the target protein.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Comparative workflow of CETSA and FRET for target engagement.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
Confirming the direct binding of a small molecule to its intracellular target is a cornerstone of modern drug discovery. The methods outlined in this guide, from the label-free and cell-based CETSA to the dynamic visualization offered by FRET, provide a robust toolkit for researchers working with compounds like this compound. By carefully selecting and implementing these techniques, researchers can gain crucial insights into the mechanism of action of their compounds, paving the way for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges of Preclinical Research: A Comparative Guide to the In Vivo Reproducibility of Novel Acetaminophen Analogs
A deep dive into the experimental data surrounding 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide and its analogs reveals a promising new class of non-hepatotoxic analgesics. This guide provides a comprehensive comparison with the widely used alternative, acetaminophen, offering researchers detailed experimental protocols and data to enhance the reproducibility of in vivo studies in the quest for safer pain management.
The reproducibility of preclinical animal studies is a cornerstone of successful drug development, yet it remains a significant challenge in the scientific community.[1][2] This guide focuses on a novel analgesic pipeline, 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide and its derivatives, which have been designed to retain the analgesic and antipyretic properties of acetaminophen (ApAP) while mitigating its associated liver toxicity.[3][4] By presenting a side-by-side comparison of the in vivo data and methodologies, this document aims to provide researchers, scientists, and drug development professionals with the critical information needed to design robust and reproducible preclinical studies.
Comparative In Vivo Performance: Analgesia and Hepatotoxicity
The primary advantage of the novel 2-(benzenesulfonyl)acetamide derivatives lies in their significantly improved safety profile concerning liver function. In vivo studies in mice have demonstrated that at doses where acetaminophen induces significant hepatotoxicity, these novel chemical entities (NCEs) do not lead to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[3][4] This is a critical finding, as NAPQI formation is the key mechanism behind acetaminophen-induced liver damage.[3][4]
| Compound | Dose | Animal Model | Analgesic Efficacy | Antipyretic Efficacy | Hepatotoxicity Markers (ALT, AST, ALP) | Renal Toxicity Marker (Serum Creatinine) | Reference |
| Acetaminophen (ApAP) | 600 mg/kg | CD1 Mice | Effective | Effective | Significantly Elevated | No Significant Change | [3] |
| NCE 3b | 600 mg/kg | CD1 Mice | Effective | Effective | No Significant Elevation | No Significant Change | [3] |
| NCE 3r | 600 mg/kg | CD1 Mice | Effective | Effective | No Significant Elevation | No Significant Change | [3] |
Table 1: Comparative In Vivo Profile of Acetaminophen and Novel Analogs. This table summarizes the key in vivo findings from a study comparing acetaminophen with two novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives (NCEs 3b and 3r). The data highlights the comparable therapeutic effects without the associated liver toxicity.
Detailed Experimental Protocols for In Vivo Assessment
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below. The standardization of these methods is crucial for ensuring the reproducibility of in vivo research.[2]
In Vivo Hepatotoxicity and Renal Function Assessment
-
Animal Model: Male CD1 mice.
-
Dosing: Animals are administered a single dose of the test compound (e.g., 600 mg/kg of acetaminophen or the novel analogs) via intraperitoneal (i.p.) or oral (p.o.) gavage. A vehicle control group should be included.
-
Sample Collection: After a predetermined time point (e.g., 24 hours), blood is collected via transcardial perfusion.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and creatinine are measured using standard clinical chemistry analyzers.
-
Histopathology: Livers are harvested, fixed in 10% neutral buffered formalin, and processed for histological examination to assess for cellular damage, inflammation, and necrosis. Staining for nitrotyrosine, a marker of mitochondrial free radical formation, can provide further mechanistic insights.[3][4]
Analgesic Efficacy (Formalin-Induced Pain Model)
-
Animal Model: Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated to the testing environment to reduce stress-induced variability.
-
Drug Administration: Test compounds or vehicle are administered at a set time before the induction of pain.
-
Pain Induction: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Assessment: The time spent licking, flinching, or biting the injected paw is recorded in two distinct phases (early phase: 0-5 minutes, late phase: 15-30 minutes) as a measure of nociceptive behavior.
Anti-inflammatory Efficacy (Capsaicin-Induced Ear Edema)
-
Animal Model: Mice.
-
Drug Administration: Test compounds or vehicle are administered prior to the inflammatory challenge.
-
Induction of Edema: A solution of capsaicin is applied to the inner and outer surfaces of the mouse ear.
-
Measurement of Edema: The thickness of the ear is measured with a digital caliper before and at various time points after capsaicin application. The difference in thickness indicates the degree of inflammation.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Figure 1: Mechanism of Acetaminophen Hepatotoxicity vs. Novel Analogs. This diagram illustrates the metabolic pathway of acetaminophen leading to the formation of the toxic metabolite NAPQI and subsequent liver damage, in contrast to the safer metabolic profile of the novel analogs.
References
- 1. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 2. Reproducibility of animal research in light of biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Benzenesulfonyl)acetamide and its Parent Sulfonamide in Biological Systems
A detailed examination of the biological activities of 2-(Benzenesulfonyl)acetamide and its foundational sulfonamide counterpart, sulfanilamide, reveals distinct profiles influenced by structural modifications. While direct comparative studies are limited, an analysis of available data for each compound against various biological targets provides insights into their potential therapeutic applications.
The parent sulfonamide, sulfanilamide, is a well-established antimicrobial agent, exerting its effect through the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is absent in humans, providing a selective target for antibacterial therapy.[1] In contrast, derivatives of this compound have been primarily investigated for their anti-inflammatory and analgesic properties, targeting enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the transient receptor potential vanilloid 1 (TRPV1) ion channel.
This guide provides a comparative overview of the reported biological activities of these two compounds, supported by available quantitative data and detailed experimental protocols.
Comparative Biological Activity Data
| Compound | Organism | MIC (mg/mL) | Reference |
| Sulfanilamide | Staphylococcus aureus ATCC 25923 | 0.078 | [3] |
| Sulfanilamide | Pseudomonas aeruginosa | 0.234 | [3] |
| Benzenesulfonamide derivative (4d) | Escherichia coli | 6.72 | [4][5] |
| Benzenesulfonamide derivative (4h) | Staphylococcus aureus | 6.63 | [4][5] |
| Benzenesulfonamide derivative (4a) | Pseudomonas aeruginosa | 6.67 | [4][5] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound or sulfanilamide) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture the test organism (e.g., E. coli, S. aureus) overnight on an appropriate agar plate. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Dispense the broth into all wells of the microtiter plate.
-
Create a two-fold serial dilution of the antimicrobial agent directly in the plate. The first well will contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the broth and the bacterial inoculum.
-
Incubate the plates at 35-37°C for 16-20 hours.
3. Data Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHPS enzyme, the target of sulfonamides.[1][2][10][11]
1. Principle: The assay spectrophotometrically monitors the enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH is measured by the decrease in absorbance at 340 nm.[10]
2. Reagents:
-
Purified DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Coupling enzyme: Dihydrofolate reductase (DHFR)
-
Cofactor: NADPH
-
Test compound (inhibitor) dissolved in a suitable solvent
-
Assay buffer
3. Procedure:
-
In a microplate, combine the assay buffer, DHPS enzyme, DHFR enzyme, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates (PABA and DHPPP).
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
4. Data Analysis:
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the COX-2 enzyme, which is involved in inflammation.[12][13][14][15][16][17]
1. Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically.
2. Reagents:
-
Purified human or ovine COX-2 enzyme
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound (inhibitor)
-
Assay buffer
3. Procedure:
-
In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.
4. Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value.
Visualizing the Mechanisms of Action
To better understand the distinct biological roles of the parent sulfonamide and its derivative, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow.
Conclusion
The comparison between this compound and its parent sulfonamide, sulfanilamide, highlights a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant shifts in biological activity. While sulfanilamide remains a cornerstone of antibacterial therapy through its targeted inhibition of folic acid synthesis, derivatives of this compound have shown promise in the realm of anti-inflammatory and analgesic research by interacting with different enzymatic and ion channel targets. The lack of direct comparative studies underscores the need for further research to fully elucidate the therapeutic potential of this compound and its derivatives, particularly in the context of antimicrobial activity. The experimental protocols provided herein offer a standardized framework for future investigations to enable more direct and meaningful comparisons.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Deconvolution of "2-(Benzenesulfonyl)acetamide" Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of benzenesulfonyl acetamide derivatives, offering insights into their potential therapeutic applications. Due to limited publicly available data on "2-(Benzenesulfonyl)acetamide," this guide focuses on closely related and well-researched N-(benzenesulphonyl)acetamide and 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives. The experimental data and methodologies presented herein serve as a valuable resource for understanding the target interaction landscape of this class of compounds.
Comparative Performance of Benzenesulfonyl Acetamide Derivatives
The primary therapeutic potential of the studied benzenesulfonyl acetamide derivatives lies in their anti-inflammatory and analgesic properties. These effects are attributed to their inhibitory activity against key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), as well as the pain receptor, Transient Receptor Potential Vanilloid 1 (TRPV1).[1] Furthermore, some derivatives have been investigated for their cytotoxic effects, potentially mediated through the aldehyde dehydrogenase pathway.
Table 1: In Vitro Inhibitory Activity of N-(Benzenesulphonyl)acetamide Derivatives[2][3]
| Compound ID | Target | IC50 (µM) |
| Compound 9a | COX-2 | 0.011 |
| 5-LOX | 0.046 | |
| TRPV1 | 0.008 | |
| Compound 9b | COX-2 | 0.023 |
| 5-LOX | 0.31 | |
| TRPV1 | 0.14 | |
| Celecoxib | COX-2 | Reference |
| Zileuton | 5-LOX | Reference |
| Capsazepine | TRPV1 | Reference |
Note: "Reference" indicates that these are well-established inhibitors for their respective targets and serve as benchmarks for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used assays for target validation and deconvolution.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay quantifies the inhibitory activity of test compounds against the COX-2 enzyme. A common method is a colorimetric or fluorometric inhibitor screening assay that measures the peroxidase component of the COX enzyme.[1][2][3]
Principle: The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic or fluorogenic substrate is monitored spectrophotometrically.
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human or ovine COX-2 enzyme is used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Mixture: The reaction is performed in a Tris-HCl buffer (pH 8.0) containing the COX-2 enzyme, a heme cofactor, and various concentrations of the test compound.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[4]
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for the cyclooxygenase activity.
-
Detection: The peroxidase activity is measured by adding a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) which produces a colored or fluorescent product upon oxidation. The absorbance or fluorescence is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the signal curve. The percent inhibition is determined by comparing the rates of the inhibitor-treated wells to the vehicle control. The IC50 value is calculated from the concentration-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the ability of compounds to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Principle: The inhibitory effect on 5-LOX is typically assessed by measuring the formation of its products, such as leukotrienes (e.g., LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), from arachidonic acid.[5]
Procedure:
-
Cell Culture and Treatment: A suitable cell line expressing 5-LOX (e.g., human neutrophils or a recombinant cell line) is used. Cells are pre-incubated with the test compounds at various concentrations.
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.
-
Product Quantification: The reaction is stopped, and the amount of 5-LOX product (e.g., LTB4) in the cell supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the 5-LOX product is plotted against the inhibitor concentration to determine the IC50 value.
TRPV1 Inhibition Assay (Calcium Influx Assay)
This cell-based assay measures the ability of compounds to block the activation of the TRPV1 ion channel.
Principle: Activation of TRPV1 channels by an agonist (e.g., capsaicin) leads to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Procedure:
-
Cell Culture and Dye Loading: A cell line stably expressing TRPV1 (e.g., HEK293-hTRPV1) is seeded in a microplate. The cells are then loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with the test compounds at various concentrations.
-
Baseline Reading: The baseline fluorescence is measured using a fluorescence microplate reader.
-
Agonist Addition: The TRPV1 agonist, capsaicin, is added to the wells to stimulate the channel.
-
Kinetic Reading: The change in fluorescence is monitored over time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of TRPV1.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the fluorescence signal.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic (cell-killing) potential of the compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
General Target Deconvolution Methodologies
To identify the specific molecular targets of a compound, several advanced proteomic techniques can be employed. The following are detailed protocols for two widely used methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stability of proteins.[1][8]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Workflow:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.[1]
-
Heat Challenge: The samples are heated to a range of temperatures (for a melt curve) or a single fixed temperature (for an isothermal dose-response) for a short period (e.g., 3 minutes).[8]
-
Cell Lysis and Fractionation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[8]
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified. This can be done using various methods:
-
Western Blotting: For specific target validation.
-
Mass Spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP): For proteome-wide target deconvolution.[9]
-
-
Data Analysis:
-
Melt Curve: The amount of soluble protein is plotted against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Isothermal Dose-Response Curve: The amount of soluble protein at a fixed temperature is plotted against the compound concentration to determine the potency of target engagement.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to identify proteins that interact with a specific "bait" protein, which can be a drug target.
Principle: A tagged version of the bait protein is expressed in cells and used to "pull down" its interacting partners. These interacting proteins are then identified by mass spectrometry.
Workflow:
-
Bait Protein Expression: A gene encoding the bait protein with an affinity tag (e.g., FLAG, HA, or a tandem affinity purification (TAP) tag) is introduced into a suitable cell line.
-
Cell Lysis: The cells are lysed under conditions that preserve protein-protein interactions.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody or other molecule that specifically binds to the affinity tag. This captures the bait protein along with its interacting partners.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bait protein and its interactors are eluted from the beads.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides (typically with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify the proteins present in the sample. By comparing the proteins identified in the bait pulldown to those from a control pulldown (e.g., using cells that do not express the tagged bait), specific interaction partners can be identified.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pre- and Post-Processing Workflow for Affinity Purification Mass Spectrometry Data [edoc.rki.de]
- 3. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-(Benzenesulfonyl)acetamide Derivatives: A Comparative Guide
This guide provides a comparative analysis of the experimental results for various derivatives of the 2-(benzenesulfonyl)acetamide scaffold. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this chemical class and its potential therapeutic applications. The information is compiled from preclinical studies and focuses on anti-inflammatory, analgesic, and antimicrobial activities.
Data Presentation
The following tables summarize the quantitative data for representative benzenesulfonylacetamide derivatives and their biological activities.
Table 1: In Vitro Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives [1][2]
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or receptor activity.
Table 2: Pharmacokinetic Properties of Compound 9a in Sprague-Dawley Rats (10 mg/kg oral administration) [1][2]
| Parameter | Value |
| Cmax (ng/mL) | 5807.18 ± 2657.83 |
| CL (mL/min/kg) | 3.24 ± 1.47 |
| F (%) | 96.8 |
Cmax: Maximum plasma concentration; CL: Clearance; F: Bioavailability.
Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives [3]
| Compound | S. aureus Inhibition (%) at 50 µg/mL | K. pneumonia Anti-biofilm Inhibition (%) |
| 4e | 80.69 | Not Reported |
| 4g | 69.74 | 79.46 |
| 4h | 68.30 | 77.52 |
| Ciprofloxacin (Control) | 99.2 | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Synthesis of N-(benzenesulfonyl) Acetamide Derivatives[1]
This protocol describes a general method for the N-sulfonylation of amines to produce benzenesulfonyl-acetamide derivatives.
Materials:
-
4-acetamidobenzenesulfonyl chloride
-
Appropriate primary or secondary amine
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirring amine mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 20 mL of distilled water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 30 mL of dichloromethane.
-
Combine the organic extracts and wash with 30 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
COX-2 Inhibitory Activity Assay[1]
This protocol outlines a method to determine the COX-2 inhibitory activity of synthesized compounds.
Principle: The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Primary Herbicidal Activity Screening (Pre-emergence)[4]
Procedure:
-
Test Compound Preparation: Dissolve the synthesized acetamide derivatives in a suitable solvent (e.g., acetone, DMSO) to create stock solutions and prepare a series of dilutions.
-
Seed Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of representative monocot (e.g., barnyard grass) and dicot (e.g., amaranth) weed species, as well as a tolerant crop species (e.g., corn, cotton).
-
Treatment Application: Apply the test compound dilutions to the soil surface. Include a solvent-only control and a positive control with a known herbicide.
-
Incubation: Place the treated pots in a controlled environment with appropriate light, temperature, and humidity.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control and crop injury for each treatment compared to the controls. Record data on germination inhibition, stunting, chlorosis, and mortality.
Primary Fungicidal Activity Screening (In Vitro)[4]
Procedure:
-
Test Compound Preparation: Prepare stock solutions and serial dilutions of the acetamide derivatives.
-
Fungal Culture: Grow the target fungal pathogens (e.g., Sclerotinia sclerotiorum, Aspergillus flavus) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Poisoned Agar Assay: Amend molten PDA with the test compound dilutions to achieve the desired final concentrations and pour into petri dishes.
-
Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each agar plate. Include a solvent-only control and a positive control with a known fungicide.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth.
-
Evaluation: After 3-7 days, measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to the solvent control and determine the EC50 value for active compounds.
Visualizations
The following diagrams illustrate key pathways and workflows related to the experimental validation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Benzenesulfonyl)acetamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Benzenesulfonyl)acetamide.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.[3][4]
Quantitative Data on Related Compounds
The hazard profile of this compound can be inferred from related compounds. The following table summarizes key hazard information for benzenesulfonyl chloride and acetamide.
| Compound | CAS No. | GHS Hazard Statements | Signal Word |
| Benzenesulfonyl chloride | 98-09-9 | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | Danger |
| Acetamide | 60-35-5 | H351 (Suspected of causing cancer) | Warning |
Data sourced from representative Safety Data Sheets.
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of this compound typically found in a research setting.
-
Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[5]
-
Given the data on related compounds, it is prudent to handle this compound as a hazardous waste.
-
-
Containment:
-
Spill Management:
-
In the event of a spill, evacuate unprotected personnel from the area.[7]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.[5]
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7]
-
Ventilate the area and wash the spill site after the material has been collected.[2]
-
-
Final Disposal:
-
Dispose of the waste through a licensed chemical waste disposal company.[4]
-
The container should be labeled with the full chemical name and associated hazards.
-
Offer surplus and non-recyclable solutions to a licensed disposal company. For combustible materials, a chemical incinerator with an afterburner and scrubber may be used.[4]
-
Dispose of contaminated packaging as unused product.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(Benzenesulfonyl)acetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Benzenesulfonyl)acetamide. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Some related compounds are suspected of causing cancer[3]. Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles or Face Shield | EN 166 or equivalent | Protects against splashes and dust, preventing serious eye irritation[1][2]. |
| Hand | Chemical-resistant gloves | EN 374 or equivalent | Prevents skin contact and irritation[1][3]. |
| Body | Protective Clothing/Lab Coat | Appropriate for lab environment | Shields skin from accidental spills and contamination[1]. |
| Respiratory | Respirator (if dust is generated) | NIOSH/MSHA or EN 149 approved | Protects respiratory system from irritation when handling the powder form[1]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Regulatory Compliance |
| Unused Chemical | Dispose of as hazardous waste through an approved waste disposal plant. Do not mix with other waste. | Follow local, regional, and national regulations. |
| Contaminated Materials | Items such as gloves, paper towels, and empty containers should be treated as hazardous waste and disposed of accordingly[4]. | Adhere to institutional and governmental guidelines. |
| Empty Containers | Handle uncleaned containers as you would the product itself. Do not reuse empty containers. | Consult with your institution's safety officer. |
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Skin Contact | Immediately flush skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice[1][2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5]. |
By following these guidelines, researchers and scientists can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
